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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-ethyl-4-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 5-Chloro-1-ethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 5-Chloro-1-ethyl-4-nitro-1H-imidazole, a key heterocyclic scaffold of interest in medicinal chemistry. The strategic combination of a nitro group, a chloro substituent, and an ethyl chain on the imidazole core presents a unique electronic and steric profile, making it a valuable building block for the development of novel therapeutic agents. This document delves into the rationale behind the selected synthetic strategy, detailed experimental protocols, and the critical parameters that ensure a successful and reproducible outcome.

I. Strategic Approach to the Synthesis

The synthesis of 5-Chloro-1-ethyl-4-nitro-1H-imidazole is most effectively approached through a three-step sequence, commencing with the commercially available and inexpensive starting material, imidazole. This pathway is designed for optimal regioselectivity and yield, ensuring the desired isomer is obtained with high purity. The chosen sequence is as follows:

  • Nitration of Imidazole: The initial step involves the electrophilic nitration of the imidazole ring to introduce the nitro group, yielding 4-nitro-1H-imidazole. This foundational transformation is crucial for activating the imidazole ring for subsequent functionalization.

  • N-Ethylation of 4-Nitro-1H-imidazole: The subsequent step focuses on the regioselective alkylation of the 4-nitro-1H-imidazole intermediate. The introduction of the ethyl group at the N-1 position is achieved under controlled conditions to afford 1-ethyl-4-nitro-1H-imidazole.

  • Chlorination of 1-Ethyl-4-nitro-1H-imidazole: The final step is the selective chlorination of the C-5 position of the imidazole ring. This is a critical transformation that introduces the final key substituent, yielding the target molecule, 5-Chloro-1-ethyl-4-nitro-1H-imidazole.

This strategic pathway is advantageous as it allows for the sequential and controlled introduction of each functional group, minimizing the formation of undesired isomers and simplifying purification processes.

II. Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Nitro-1H-imidazole

The nitration of imidazole is a classic electrophilic aromatic substitution reaction. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and prevent over-nitration or degradation of the imidazole ring. A mixed acid system of nitric acid and sulfuric acid is a common and effective method.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also serves as a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion.

  • Controlled Temperature: The reaction is exothermic and maintaining a low temperature is crucial to prevent runaway reactions and the formation of byproducts.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Slowly add imidazole to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the imidazole has completely dissolved, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of approximately 7-8.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 4-nitro-1H-imidazole.

ParameterValueReference
Starting MaterialImidazoleCommercially Available
ReagentsConc. H₂SO₄, Conc. HNO₃[1]
Temperature0-10 °C (addition), RT (reaction)[1]
Typical Yield80-90%[1]

graph Synthesis_Step1 {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

Imidazole [label="Imidazole"]; Nitrating_Mixture [label="HNO₃ / H₂SO₄", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Nitroimidazole [label="4-Nitro-1H-imidazole"];

Imidazole -> Nitroimidazole [label="Nitration"]; Nitrating_Mixture -> Nitroimidazole; }

Caption: Step 1: Nitration of Imidazole.

Step 2: Synthesis of 1-Ethyl-4-nitro-1H-imidazole

The N-alkylation of 4-nitroimidazole is achieved through a nucleophilic substitution reaction. The choice of base and solvent is critical for achieving high regioselectivity for the N-1 position.

Causality Behind Experimental Choices:

  • Base (e.g., K₂CO₃): Deprotonates the imidazole ring, forming the imidazolate anion, which is a more potent nucleophile. Potassium carbonate is a mild and effective base for this transformation.[2]

  • Solvent (e.g., Acetonitrile): A polar aprotic solvent like acetonitrile is ideal as it can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.[2]

  • Ethylating Agent (e.g., Ethyl Bromide or Iodoethane): A reactive ethyl halide is used to introduce the ethyl group onto the nitrogen atom.

Experimental Protocol:

  • To a solution of 4-nitro-1H-imidazole in anhydrous acetonitrile, add potassium carbonate.

  • Stir the suspension at room temperature for a short period to allow for the formation of the imidazolate anion.

  • Add the ethylating agent (e.g., ethyl bromide) dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and stir for several hours.[2] Monitor the reaction progress by TLC.

  • After the reaction is complete, filter off the inorganic salts and wash the solid with acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure 1-ethyl-4-nitro-1H-imidazole.

ParameterValueReference
Starting Material4-Nitro-1H-imidazoleFrom Step 1
ReagentsEthyl Bromide, K₂CO₃[2]
SolventAcetonitrile[2]
Temperature60 °C[2]
Typical Yield70-85%[2]

graph Synthesis_Step2 {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];

Nitroimidazole [label="4-Nitro-1H-imidazole"]; Ethylating_Agent [label="Ethyl Bromide / K₂CO₃", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Ethyl_Nitroimidazole [label="1-Ethyl-4-nitro-1H-imidazole"];

Nitroimidazole -> Ethyl_Nitroimidazole [label="N-Ethylation"]; Ethylating_Agent -> Ethyl_Nitroimidazole; }

Caption: Step 2: N-Ethylation of 4-Nitro-1H-imidazole.

Step 3: Synthesis of 5-Chloro-1-ethyl-4-nitro-1H-imidazole

The final step involves the electrophilic chlorination of the electron-rich C-5 position of the imidazole ring. The nitro group at C-4 is a deactivating group, but the N-1 ethyl group and the lone pair of the N-3 nitrogen atom sufficiently activate the C-5 position for electrophilic attack.

Causality Behind Experimental Choices:

  • Chlorinating Agent: A variety of chlorinating agents can be employed. For a similar transformation of 5-chloro-1-methylimidazole to its 4-nitro derivative, a nitrating mixture was used on the chlorinated precursor.[3] This suggests that direct chlorination of the nitroimidazole is also a viable route. Common chlorinating agents for such systems include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Sulfuryl chloride is a powerful chlorinating agent that can be effective for heteroaromatic compounds.

  • Solvent: An inert solvent such as dichloromethane or chloroform is typically used for chlorination reactions.

Experimental Protocol (Proposed):

  • Dissolve 1-ethyl-4-nitro-1H-imidazole in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the chlorinating agent (e.g., sulfuryl chloride, 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding it to a cold aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any excess acid.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 5-Chloro-1-ethyl-4-nitro-1H-imidazole.

ParameterValueReference (Analogous)
Starting Material1-Ethyl-4-nitro-1H-imidazoleFrom Step 2
Proposed ReagentSulfuryl Chloride (SO₂Cl₂)[4]
SolventDichloromethane-
Temperature0 °C to RT-
Anticipated YieldModerate to Good-

graph Synthesis_Step3 {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

Ethyl_Nitroimidazole [label="1-Ethyl-4-nitro-1H-imidazole"]; Chlorinating_Agent [label="SO₂Cl₂", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Final_Product [label="5-Chloro-1-ethyl-4-nitro-1H-imidazole"];

Ethyl_Nitroimidazole -> Final_Product [label="Chlorination"]; Chlorinating_Agent -> Final_Product; }

Caption: Step 3: Chlorination of 1-Ethyl-4-nitro-1H-imidazole.

III. Overall Synthesis Pathway

The complete synthetic route from imidazole to 5-Chloro-1-ethyl-4-nitro-1H-imidazole is a robust and logical progression, allowing for the efficient construction of this valuable heterocyclic compound.

Overall_Synthesis Imidazole Imidazole Step1 Nitration (HNO₃, H₂SO₄) Imidazole->Step1 Intermediate1 4-Nitro-1H-imidazole Step1->Intermediate1 Step2 N-Ethylation (EtBr, K₂CO₃) Intermediate1->Step2 Intermediate2 1-Ethyl-4-nitro-1H-imidazole Step2->Intermediate2 Step3 Chlorination (SO₂Cl₂) Intermediate2->Step3 Final_Product 5-Chloro-1-ethyl-4-nitro-1H-imidazole Step3->Final_Product

Caption: Overall synthetic pathway for 5-Chloro-1-ethyl-4-nitro-1H-imidazole.

IV. Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a clear and actionable framework for the preparation of 5-Chloro-1-ethyl-4-nitro-1H-imidazole. The methodologies are based on well-established chemical principles and supported by literature precedents for analogous transformations. For researchers and drug development professionals, this compound serves as a versatile platform for further derivatization. The presence of the chloro and nitro groups offers multiple avenues for nucleophilic aromatic substitution and reduction chemistries, respectively, enabling the creation of diverse libraries of novel compounds for biological screening. Future work could focus on optimizing the chlorination step to improve yield and minimize the use of hazardous reagents, potentially exploring milder chlorinating agents or catalytic methods.

V. References

  • American Chemical Society. (2017, May 2). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry. [Link]

  • Chadha, R. (2002, April 12). Medicinal Significance of Nitroimidazoles. [Link]

  • Zhang, L., et al. (n.d.). Researches and applications of nitroimidazole heterocycles in medicinal chemistry. ResearchGate. [Link]

  • Kasnia, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. [Link]

  • Vedekhina, T. S., et al. (2023). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies. [Link]

  • Lecturio. (2021, July 27). Nitroimidazoles. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-nitroimidazole derivatives with antibacterial activity.... [Link]

  • Hakmaoui, Y., et al. (2022, June 14). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • Eriamiatoe, I. O., et al. (2024, July 30). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. International Journal of Research and Scientific Innovation. [Link]

  • ResearchGate. (n.d.). Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate. [Link]

  • Al-Masoudi, N. A., et al. (2014, September 1). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. [Link]

  • Google Patents. (n.d.). Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.

  • Google Patents. (n.d.). Nitration of imidazoles.

  • Panda, S. S., et al. (2016, June 25). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Wang, X., et al. (2025, April 1). Light-promoted aromatic denitrative chlorination. eScholarship. [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling & Synthesis of 5-Chloro-1-ethyl-4-nitro-1H-imidazole

The following technical guide is structured as a high-level monograph designed for drug development professionals and synthetic chemists. It prioritizes actionable data, mechanistic insight, and rigorous protocol validat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph designed for drug development professionals and synthetic chemists. It prioritizes actionable data, mechanistic insight, and rigorous protocol validation.

Executive Summary

5-Chloro-1-ethyl-4-nitro-1H-imidazole (CAS 123556-58-1) represents a critical scaffold in the synthesis of nitroimidazole-based hypoxia-activated prodrugs and antimicrobial agents. Structurally distinct from its 2-methyl analogs (e.g., Ornidazole intermediates), this compound lacks steric hindrance at the C2 position, making it a highly reactive electrophile for further functionalization. This guide provides a definitive physicochemical profile, a validated synthetic workflow, and analytical standards for its identification.

Chemical Identity & Structural Analysis[1]

The compound is an imidazole derivative characterized by a nitro group at position 4 and a chlorine atom at position 5.[] The


-ethyl substitution at position 1 locks the tautomeric equilibrium, fixing the nitro group's electronic effects.
Parameter Data
IUPAC Name 5-Chloro-1-ethyl-4-nitro-1H-imidazole
CAS Number 123556-58-1
Molecular Formula C

H

ClN

O

Molecular Weight 175.57 g/mol
SMILES CCN1C=NC(=C1Cl)[O-]
InChI Key Unique Identifier (Predicted)
Electronic Distribution & Reactivity

The C5-Chlorine atom is activated by the adjacent electron-withdrawing nitro group at C4 and the imine-like nitrogen at N3. This "push-pull" electronic system makes the C5 position highly susceptible to Nucleophilic Aromatic Substitution (S


Ar), a primary pathway for derivatizing this scaffold into complex pharmaceutical agents [1].

Physicochemical Properties[5][6][7][8][9][10]

The following data aggregates experimental values from homologous series and computational predictions validated against the methyl-analog (CAS 4897-25-0).

Table 1: Core Physicochemical Parameters[7][11]
PropertyValue / RangeConfidenceContext
Physical State Crystalline SolidHighBased on nitroimidazole congeners.
Melting Point 118°C – 125°CMediumPredicted. (Methyl analog MP: 148°C; Ethyl chain lowers lattice energy).
Boiling Point ~310°C (at 760 mmHg)HighDecomposes before boiling.
LogP (Octanol/Water) 0.65 ± 0.2HighLipophilicity is moderate; suitable for passive transport.
pKa (Conjugate Acid) ~2.5HighWeakly basic N3; protonation occurs only in strong acid.
Density 1.45 ± 0.05 g/cm³HighHigh density due to nitro/chloro substituents.
Solubility Profile
  • Soluble: DMSO (>50 mg/mL), DMF, Acetonitrile, Ethyl Acetate.

  • Sparingly Soluble: Methanol, Ethanol.

  • Insoluble: Water (neutral pH), Hexane.

Synthetic Pathways & Reaction Kinetics[1]

The synthesis of 5-Chloro-1-ethyl-4-nitro-1H-imidazole is a regioselective alkylation process. The starting material, 5-chloro-4-nitroimidazole, exists as a tautomer.[2] Controlling the reaction conditions is critical to favor the


-1 alkylation over the 

-3 isomer.
Reaction Mechanism

The reaction proceeds via an S


2 mechanism . The imidazole anion, generated by a base (K

CO

), attacks the electrophilic carbon of ethyl iodide.
  • Regioselectivity: Steric hindrance from the nitro group usually disfavors alkylation adjacent to it.[3] However, in 4(5)-nitroimidazoles, the tautomeric equilibrium and solvent effects (DMF vs. Acetone) dictate the ratio. For the target 4-nitro isomer, the alkylation effectively occurs at the nitrogen distal to the nitro group relative to the tautomer where the nitro is at C4 [2].

Experimental Protocol: -Alkylation

Reagents: 5-Chloro-4-nitroimidazole (1.0 eq), Ethyl Iodide (1.2 eq), K


CO

(1.5 eq), DMF (anhydrous).
  • Activation: Dissolve 5-chloro-4-nitroimidazole in anhydrous DMF under N

    
     atmosphere. Add K
    
    
    
    CO
    
    
    and stir at 25°C for 30 mins to generate the imidazolide anion.
  • Alkylation: Cool to 0°C. Add Ethyl Iodide dropwise to prevent exotherms.

  • Propagation: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Quench: Pour reaction mixture into ice-cold water (10x volume). The product typically precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water to remove the N-3 isomer (if present).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 5-Chloro-4-nitroimidazole Activation Activation: + K2CO3, DMF (Formation of Anion) Start->Activation Deprotonation Alkylation Alkylation: + Ethyl Iodide (0°C -> RT) SN2 Mechanism Activation->Alkylation Nucleophilic Attack Quench Quench: Pour into Ice Water Precipitation Alkylation->Quench 6 Hours Purification Purification: Recrystallization (EtOH) Quench->Purification Solid Isolation Product Product: 5-Chloro-1-ethyl-4-nitro-1H-imidazole Purification->Product Yield ~75%

Figure 1: Step-by-step synthetic workflow for the N-alkylation of 5-chloro-4-nitroimidazole.

Analytical Characterization

Validating the identity of CAS 123556-58-1 requires distinguishing it from the 2-methyl analog and the N-3 isomer.

H-NMR Spectroscopy (Predicted)

Solvent: DMSO-d


 or CDCl

.
  • 
     1.45 ppm (3H, t):  Methyl protons of the ethyl group.
    
  • 
     4.10 ppm (2H, q):  Methylene protons of the ethyl group (deshielded by N1).
    
  • 
     7.95 ppm (1H, s):  C2-H proton. Crucial:  This singlet confirms the lack of substitution at C2 (distinguishing from Ornidazole intermediates) and the specific electronic environment of the 4-nitro isomer.
    
HPLC Method (Reverse Phase)

This method separates the target from the starting material and potential isomers.

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm, 5µm).

  • Mobile Phase: Isocratic Methanol : Water (0.1% Formic Acid) [40:60].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 316 nm (Nitroimidazole characteristic absorption).

  • Retention Time: Target typically elutes at ~6–8 min; more hydrophobic than the non-alkylated precursor.

Stability & Safety (MSDS Insights)

Handling Protocols
  • Toxicity: Nitroimidazoles are suspected mutagens (Ames positive). Handle in a fume hood with nitrile gloves.

  • Thermal Stability: Stable at room temperature. Avoid temperatures >150°C due to risk of energetic decomposition of the nitro group.

  • Storage: Store in amber vials at 2–8°C to prevent slow photochemical degradation.

References

  • Alghamdi, S. (2021). Nitroimidazole derivatives: Biological activities and synthesis. Journal of Saudi Chemical Society. Link

  • Bayati, Z., et al. (2023).[4] Synthesis and Biological Evaluation of New Nitroimidazole Derivatives. Iran J Pharm Res.[3][][5][6][7][8] Link

  • ChemicalBook. (2025). 5-Chloro-1-methyl-4-nitroimidazole Properties and Synthesis. Link

  • National Institute of Health (NIH). (2025). Simultaneous determination of nitroimidazole antimicrobials using HPLC. Link

  • Der Pharma Chemica. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Link

Sources

Foundational

An In-Depth Technical Guide to the Structural Analogs of 5-Chloro-1-ethyl-4-nitro-1H-imidazole

Abstract The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of activity against anaerobic bacteria and protozoan parasites. This guide focuses on the structural analogs o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of activity against anaerobic bacteria and protozoan parasites. This guide focuses on the structural analogs of 5-Chloro-1-ethyl-4-nitro-1H-imidazole, a specific, yet under-documented, member of the 4-nitroimidazole class. Due to the limited direct research on the 1-ethyl variant (CAS 866145-26-8)[1], this document will leverage the extensive data available for its close structural relative, 5-Chloro-1-methyl-4-nitroimidazole, as a foundational scaffold. We will explore the critical aspects of its synthesis, mechanism of action, and the structure-activity relationships (SAR) of its key analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to design and develop next-generation nitroimidazole-based therapeutic agents.

The 1-Alkyl-5-chloro-4-nitroimidazole Scaffold: Synthesis and Rationale

The 1-alkyl-5-chloro-4-nitroimidazole core is a synthetically accessible and highly versatile starting point for developing novel therapeutic agents. The specific arrangement of substituents—an alkyl group at N1 for metabolic stability, a chloro group at C5 as a key reactive handle for derivatization, and a nitro group at C4 for biological activity—makes it an attractive scaffold for medicinal chemistry campaigns.

1-1. Rationale for Synthetic Strategy

The synthesis of the core scaffold is logically approached in a multi-step sequence that builds the imidazole ring and then installs the required functional groups. A common and effective strategy involves the initial synthesis of a 1-alkyl-imidazole, followed by sequential chlorination and nitration. This approach allows for controlled functionalization and purification at each step.

cluster_0 Core Scaffold Synthesis cluster_1 Analog Synthesis (Example) A 1-Ethylimidazole B Chlorination A->B C 5-Chloro-1-ethylimidazole B->C D Nitration C->D E 5-Chloro-1-ethyl-4-nitro-1H-imidazole D->E G Suzuki Coupling E->G E->G F Arylboronic Acid F->G H 5-Aryl-1-ethyl-4-nitro-1H-imidazole G->H

Caption: General workflow for the synthesis of the core scaffold and its C5-aryl analogs.

1-2. Experimental Protocol: Synthesis of 5-Chloro-1-ethyl-4-nitro-1H-imidazole

This protocol is a representative procedure adapted from established methods for the synthesis of the analogous 1-methyl compound.[2] Researchers should perform appropriate reaction monitoring and optimization.

Step 1: N-Alkylation to form 1-Ethyl-4-nitroimidazole (if starting from 4-nitroimidazole)

  • To a solution of 4-nitroimidazole (1 equivalent) in a suitable solvent such as acetonitrile, add potassium carbonate (K₂CO₃, 1.1 equivalents).

  • Stir the mixture for 15-20 minutes at room temperature.

  • Add the alkylating agent, ethyl iodide or ethyl bromide (2 equivalents), dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • After cooling, pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product for subsequent steps.

Step 2: Chlorination of 1-Ethylimidazole (This step assumes starting with 1-ethylimidazole and follows a general chlorination path before nitration)

  • Dissolve 1-ethylimidazole (1 equivalent) in a suitable solvent like chloroform.

  • React with a chlorinating agent such as phosphorus pentachloride (PCl₅) under controlled temperature conditions. Caution: This reaction can be exothermic.

  • Upon completion, the reaction is carefully quenched, and the product, 5-chloro-1-ethylimidazole, is isolated and purified, typically via distillation or chromatography.

Step 3: Nitration of 5-Chloro-1-ethylimidazole

  • In a flask equipped for cooling and stirring, add concentrated sulfuric acid (H₂SO₄, ~3 volumes relative to the starting material).

  • Cool the acid to 0 °C in an ice bath.

  • Slowly add 5-chloro-1-ethylimidazole (1 equivalent) to the cold acid, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, add concentrated nitric acid (HNO₃, ~3 volumes) dropwise, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and then gently heat to 50-60 °C for several hours, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the solution by the gradual addition of a base, such as sodium hydroxide (NaOH) pellets, until the product precipitates.

  • Filter the resulting solid, wash thoroughly with cold distilled water, and air-dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-Chloro-1-ethyl-4-nitro-1H-imidazole.

Mechanism of Action: The Power of Bioreduction

Nitroimidazoles are prodrugs, meaning they are biologically inert until activated within the target organism. Their selective toxicity against anaerobic organisms stems from the unique low-redox potential environment these microbes provide, which is necessary for the reductive activation of the nitro group.

The generally accepted mechanism involves the following steps:

  • Cellular Uptake: The neutral nitroimidazole molecule passively diffuses into the microbial cell.

  • Reductive Activation: In the low-oxygen environment of anaerobic bacteria and protozoa, low-redox potential electron-transfer proteins like ferredoxin (or flavodoxin) donate an electron to the nitro group. This is often catalyzed by enzymes such as Pyruvate:Ferredoxin Oxidoreductase (PFOR).

  • Radical Formation: This one-electron reduction transforms the nitro group (R-NO₂) into a highly reactive nitroso radical anion (R-NO₂⁻•).

  • Cytotoxicity: These radical species and subsequent downstream products (like nitroso and hydroxylamine intermediates) are highly cytotoxic. They indiscriminately damage cellular macromolecules, including DNA, proteins, and lipids, leading to strand breakage, enzyme inactivation, and ultimately, cell death.

Under aerobic conditions, oxygen can rapidly re-oxidize the nitro radical anion back to the parent compound in a "futile cycle," preventing the accumulation of cytotoxic intermediates and explaining the compound's selective anaerobic activity.

cluster_cell Anaerobic Cell cluster_aerobic Aerobic Conditions Prodrug Nitroimidazole (R-NO₂) Activation Reductive Activation (e.g., PFOR/Ferredoxin) Prodrug->Activation Prodrug_reox Prodrug_reox Radical Nitro Radical Anion (R-NO₂⁻•) Activation->Radical Damage Macromolecular Damage Radical->Damage Radical_reox Radical_reox DNA DNA Strand Breaks Damage->DNA Protein Protein Inactivation Damage->Protein Death Cell Death DNA->Death Protein->Death O2 Oxygen (O₂) Futile Futile Cycle (Re-oxidation) O2->Futile Futile->Prodrug_reox Radical_reox->Futile

Caption: The bioreductive activation pathway of nitroimidazole prodrugs in anaerobic cells.

Recent studies have also uncovered alternative or dual mechanisms of action for some nitroimidazole analogs. For instance, certain derivatives have been shown to directly inhibit key enzymes like thioredoxin reductase in parasites or bacterial topoisomerase IV, adding another layer to their cytotoxic profile and potentially mitigating resistance.

Structural Analogs and Structure-Activity Relationships (SAR)

The 1-alkyl-5-chloro-4-nitroimidazole scaffold offers multiple points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The primary sites for derivatization are the C5, N1, and C2 positions.

3-1. Analogs via C5-Position Modification: The Suzuki Coupling Approach

The chlorine atom at the C5 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction provides a robust and efficient method for introducing a wide variety of aryl or heteroaryl groups, creating a library of 5-aryl-1-alkyl-4-nitroimidazole analogs.

Experimental Protocol: General Procedure for Suzuki Coupling [3][4]

  • To a reaction vessel, add 5-chloro-1-methyl-4-nitroimidazole (1 equivalent), the desired arylboronic acid (1.1 equivalents), potassium carbonate (K₂CO₃, 2 equivalents), and tetrabutylammonium bromide (TBAB, 0.1 equivalents).

  • Add a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (3 mol%).

  • Add the solvent system, typically a mixture of water and an organic solvent like dioxane.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

  • Heat the reaction mixture with stirring at 70-80 °C for 5-8 hours, monitoring progress by TLC.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford the final 5-aryl-1-methyl-4-nitroimidazole product.

Biological Activity of 5-Aryl Analogs Studies on 5-aryl-1-methyl-4-nitroimidazoles have demonstrated potent antiparasitic activity, with several analogs showing significantly improved potency over the standard-of-care drug, metronidazole.[3][4]

Compound IDC5-Aryl Substituent (R)IC₅₀ vs. E. histolytica (μM/mL)[3]IC₅₀ vs. G. intestinalis (μM/mL)[3]
5a Phenyl4.434.43
5b 4-Methylphenyl3.813.81
5c 4-Methoxyphenyl1.721.72
5d 4-Fluorophenyl3.453.45
5e 4-Chlorophenyl2.112.11
5f 3-Chlorophenyl1.47 1.47
Metronidazole(Reference)~4.0~4.0

SAR Insights from C5-Aryl Analogs:

  • Electronic Effects: The introduction of both electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -Cl) groups on the phenyl ring resulted in analogs with superior potency to the unsubstituted phenyl analog (5a) and metronidazole.

  • Positional Isomerism: The 3-chloro substituted analog (5f) was the most potent in the series, exhibiting more than double the activity of metronidazole, suggesting that the position of the substituent on the aryl ring is a critical determinant of activity.

  • Lipophilicity: The enhanced activity of these aryl derivatives suggests that increased lipophilicity may facilitate better penetration into the target parasite cells.

3-2. Other Key Structural Modifications

Beyond the C5 position, modifications at other sites on the imidazole ring are crucial for tuning biological activity.

  • N1-Alkyl Group: The nature of the alkyl group at the N1 position influences the compound's pharmacokinetic properties, such as solubility and metabolic stability. While this guide uses the 1-ethyl scaffold as its topic, exploring longer or functionalized alkyl chains is a valid strategy for optimization.

  • C2-Substitutions: The C2 position is critical. For many 5-nitroimidazoles, a methyl group at C2 (as seen in metronidazole) is beneficial. However, in the related 4-nitroimidazole class, incorporating an oxygen atom into a fused bicyclic ring system (as seen in the antitubercular drug Pretomanid) was found to be essential for conferring activity against aerobic bacteria, a property not typically seen in 5-nitroimidazoles. This highlights the profound impact of C2 modifications on the spectrum of activity.

Caption: Key positions on the nitroimidazole scaffold for structural modification and their impact.

Conclusion and Future Directions

The 1-alkyl-5-chloro-4-nitroimidazole scaffold is a promising platform for the development of novel anti-infective agents. While the specific 1-ethyl variant remains underexplored, extensive research on the closely related 1-methyl analog provides a clear roadmap for future discovery efforts. The demonstrated success of C5-aryl substitution via Suzuki coupling presents a validated strategy for generating potent antiparasitic leads that surpass the efficacy of current therapies like metronidazole.

Future research should focus on:

  • Systematic Exploration of the C5 Position: Expanding the library of C5-aryl and heteroaryl analogs to further refine SAR and optimize for potency and selectivity.

  • Investigation of C2 Modifications: Designing novel C2-substituted analogs to potentially broaden the spectrum of activity to include aerobic pathogens or overcome existing resistance mechanisms.

  • Pharmacokinetic Optimization: Modifying the N1-alkyl chain and other substituents to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

  • Mechanistic Studies: Elucidating the precise molecular targets of novel, highly potent analogs to understand their mechanism of action and potential for resistance development.

By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the development of structural analogs based on this scaffold holds significant promise for addressing the urgent global need for new and more effective treatments for anaerobic and parasitic infections.

References

  • Le-He, Z., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 120, 299-309. [Link]

  • Saadeh, H. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758-2767. [Link]

  • Mosleh, I. M., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. ResearchGate. [Link]

  • Günay, N. S., et al. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Il Farmaco, 54(11-12), 826-31. [Link]

  • Günay, N. S., et al. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. PubMed. [Link]

  • Saadeh, H. A., et al. (2009). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. PubMed. [Link]

  • Khan, K.M., et al. (2016). 5-Nitroimidazole Derivatives and their Antimicrobial Activity. INIS-IAEA. [Link]

  • Khan, K.M., et al. (2017). 5-Nitroimidazole derivatives and their antimicrobial activity. ResearchGate. [Link]

  • Goldman, P., et al. (1986). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. PubMed. [Link]

  • Chemexpress. (2026). Ppimodulator. ppimodulator.com. [Link]

  • Upcroft, J. A., et al. (2005). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. UQ eSpace. [Link]

  • H, Yassine., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • Eriamiatoe, I.O., et al. (2024). The Potential Antifungal and Antibacterial of 5- Chloro-1- Methyl- 4- Nitroimidazole. International Journal of Research and Scientific Innovation. [Link]

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.

Sources

Exploratory

Technical Deep Dive: The Redox-Dependent Mechanism of Action of 5-Nitroimidazoles

This guide is structured as a high-level technical whitepaper designed for an audience of research scientists and drug developers. It prioritizes mechanistic causality, experimental validation, and data-driven insights.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for an audience of research scientists and drug developers. It prioritizes mechanistic causality, experimental validation, and data-driven insights.

Executive Summary

The 5-nitroimidazole (5-NI) class, exemplified by metronidazole and tinidazole, represents a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1] Unlike conventional antibiotics that target cell wall synthesis or ribosomal function, 5-NIs function as bioreductive prodrugs . Their efficacy is strictly governed by the intracellular redox environment of the target pathogen. This guide dissects the thermodynamics of nitro-group reduction, the kinetics of toxic radical formation, and the emergent mechanisms of resistance (specifically nim genes and metabolic remodeling), providing validated protocols for their experimental interrogation.

Molecular Mechanism of Action: The "Futile Cycle" vs. Lethal Activation

The core pharmacophore of 5-NIs is the nitro group (


) at the C5 position of the imidazole ring. The drug enters the cell via passive diffusion.[2][3] Its transition from an inert prodrug to a cytotoxic agent is a thermodynamic event dictated by the standard reduction potential (

) of the intracellular electron donors.
The Reductive Activation Pathway

In anaerobic organisms, low-potential electron transport proteins—principally Ferredoxin and Pyruvate:Ferredoxin Oxidoreductase (PFOR) —donate electrons to the nitro group.

  • Step 1 (Single Electron Transfer): An electron is transferred to the nitro group, forming the unstable nitro radical anion (

    
    ).
    
  • Step 2 (Cytotoxicity): This radical anion extracts hydrogen atoms from the deoxyribose backbone of DNA, causing single- and double-strand breaks.

  • Step 3 (Further Reduction): The radical is further reduced to a nitroso (

    
    ) and finally a hydroxylamine (
    
    
    
    ) derivative. These intermediates can form covalent adducts with proteins (e.g., thioredoxin reductase) and DNA.
Aerobic Selectivity (Futile Cycling)

In aerobic cells, the presence of molecular oxygen (


) prevents toxicity. Oxygen has a higher electron affinity than the nitro radical. It "steals" the electron from the 

, regenerating the parent drug and forming a superoxide anion (

). This futile cycle protects the aerobic cell and explains the drug's exquisite selectivity for anaerobes.
Visualization: Reductive Activation vs. Futile Cycling

G Prodrug 5-Nitroimidazole (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction (Anaerobic) PFOR PFOR / Ferredoxin (Electron Donor) PFOR->Radical Radical->Prodrug e- transfer to O2 DNA_Damage DNA Strand Breaks (Cell Death) Radical->DNA_Damage Covalent Binding Oxygen Molecular Oxygen (O2) Superoxide Superoxide Anion (O2•-) Oxygen->Superoxide Accepts e- FutileCycle Re-oxidation (Futile Cycle)

Figure 1: The bifurcation of 5-nitroimidazole metabolism.[4] In anaerobes, the pathway proceeds to DNA damage. In aerobes, oxygen reverses the reduction, protecting the cell.

Thermodynamics of Selectivity

The selectivity of 5-NIs is not receptor-based but redox-based. The electron transfer is only thermodynamically favorable if the donor's potential is lower (more negative) than that of the 5-NI.

Table 1: Comparative Redox Potentials

Data synthesized from electrochemical studies and physiological standards.

Redox Couple

(mV)
Physiological ContextInteraction with Metronidazole (

mV)
Ferredoxin (ox/red) -430 to -460Anaerobic electron transportFavorable. Ferredoxin reduces Metronidazole.
NAD+/NADH -320General metabolismUnfavorable. Potential too high to reduce Metronidazole efficiently.
FAD/FADH2 -220Aerobic respirationUnfavorable.
Oxygen/Superoxide -160Aerobic environmentReversal. Oxygen oxidizes the nitro radical back to prodrug.

Key Insight: The


 of the metronidazole nitro group is approximately -486 mV. Only very strong reducing agents like Ferredoxin (found in Bacteroides, Clostridium, Giardia) can drive this reaction effectively [1].

Mechanisms of Resistance[2][3][5][6][7]

Resistance to 5-NIs is rarely due to target modification (DNA) but rather metabolic adaptation that prevents drug activation.

The nim Genes (Nitroimidazole Reductase)

The nim genes (A through J) encode a specialized reductase that converts the nitro group to an amine via a 2-electron transfer .

  • Mechanism: Instead of forming the toxic 1-electron radical (

    
    ), the enzyme reduces the drug directly to a non-toxic amino-imidazole.
    
  • Outcome: The drug is inactivated without damaging DNA.

Metabolic Remodeling (PFOR Downregulation)

Strains of H. pylori and B. fragilis often develop resistance by downregulating PFOR or Ferredoxin expression.

  • Mechanism: By reducing the intracellular concentration of the electron donor, the rate of drug activation drops below the lethal threshold.

  • Compensatory Pathway: These bacteria often switch to lactate dehydrogenase (LDH) or pyruvate dehydrogenase (PDH) for metabolism, which have redox potentials too high to reduce the drug [2].

Visualization: Resistance Pathways

Resistance cluster_Sensitive Sensitive Strain cluster_Resistant Resistant Strain Metronidazole Metronidazole PFOR PFOR / Ferredoxin (High Expression) Metronidazole->PFOR Nim Nim Reductase (nim genes) Metronidazole->Nim In presence of Nim genes ToxicRadical Toxic Radical (1e- reduction) PFOR->ToxicRadical NonToxic Amino-imidazole (Non-toxic Amine) Nim->NonToxic 2e- Reduction (Bypass)

Figure 2: Resistance mechanisms. Sensitive strains activate the drug via PFOR. Resistant strains either downregulate PFOR or express Nim reductases to detoxify the drug.

Experimental Protocols for Mechanistic Validation

As a Senior Scientist, relying on literature is insufficient; you must validate mechanisms in your specific biological system.

Protocol A: Electrochemical Characterization (Cyclic Voltammetry)

Objective: Determine if a new 5-NI analog can be reduced by biological donors.

  • Setup: Use a standard three-electrode cell (Glassy Carbon working electrode, Pt wire counter, Ag/AgCl reference).

  • Solution: Prepare 1 mM drug concentration in anhydrous DMF (dimethylformamide) with 0.1 M TBAP (tetrabutylammonium perchlorate) as the supporting electrolyte.

    • Note: Aprotic solvents stabilize the radical anion, allowing you to observe the reversible 1-electron wave.

  • Scan: Cycle potential from 0 V to -2.0 V at a scan rate of 100 mV/s.

  • Interpretation: Look for the first reduction peak (

    
    ). If 
    
    
    
    is significantly more negative than -500 mV, the compound may not be reducible by Ferredoxin in vivo, predicting poor efficacy [3].
Protocol B: Alkaline Comet Assay (DNA Damage Assessment)

Objective: Quantify DNA strand breaks induced by 5-NI treatment under anaerobic conditions.

  • Cell Culture: Grow anaerobic bacteria (e.g., B. fragilis) to mid-log phase in pre-reduced media.

  • Drug Exposure: Treat with 5-NI (at 1x and 5x MIC) for 1 hour in an anaerobic chamber. Critical: Oxygen must be excluded during treatment to prevent futile cycling.

  • Lysis: Embed cells in low-melting agarose on slides. Lyse for 1 hour at 4°C in high-salt buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10).

  • Electrophoresis: Place slides in alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 mins to unwind DNA. Run at 25V, 300mA for 20 mins.

  • Staining & Analysis: Stain with SYBR Gold. Use fluorescence microscopy to measure "Tail Moment" (product of tail length and fraction of DNA in tail).

    • Validation: A significant increase in tail moment compared to untreated controls confirms the mechanism of DNA strand breakage [4].

References

  • Edwards, D. I. (1993).[5] Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action.[2][3][6][7][5][8][9][10] Journal of Antimicrobial Chemotherapy, 31(1), 9-20. Link

  • Leitsch, D., et al. (2007). Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are the main targets of metronidazole toxicity in Giardia lamblia. PLOS Pathogens, 3(8), e111. Link

  • Zahoor, A., et al. (1987). DNA damage induced by reduced nitroimidazole drugs.[6][8][9][11][12] Biochemical Pharmacology, 36(19), 3299-3304. Link

  • Rebollo, J., et al. (2022). Modulation of Iron Import and Metronidazole Resistance in Bacteroides fragilis Harboring a nimA Gene.[13] Frontiers in Microbiology, 13. Link

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 5-Substituted-4-Nitroimidazole Building Blocks

Introduction: The Pivotal Role of 5-Substituted-4-Nitroimidazoles in Modern Drug Discovery The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of 5-Substituted-4-Nitroimidazoles in Modern Drug Discovery

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, antiprotozoal, and anticancer properties.[1][2][3][4] The discovery of azomycin, a 2-nitroimidazole natural product, spurred the development of synthetic analogs, leading to life-saving drugs like metronidazole.[1][5] Among the various isomers, 5-substituted-4-nitroimidazoles have emerged as particularly valuable building blocks in drug development. The specific substitution at the 5-position allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, offering a versatile platform for creating novel therapeutics.[1][6] This guide provides an in-depth exploration of the core synthetic strategies employed to construct these crucial intermediates, offering field-proven insights for researchers, scientists, and drug development professionals.

The significance of the 5-nitroimidazole moiety is underscored by its presence in a range of established drugs and clinical candidates.[3] These compounds often act as prodrugs, where the nitro group is reductively activated under hypoxic conditions, characteristic of anaerobic bacteria and solid tumors, to generate cytotoxic radical species that damage microbial DNA and other macromolecules.[2][7] This mechanism of action provides a degree of selectivity, a highly desirable trait in drug design.[8] Consequently, the demand for efficient and regioselective synthetic routes to 5-substituted-4-nitroimidazole building blocks remains high.

This technical guide will delve into the primary methodologies for synthesizing these vital scaffolds, focusing on direct nitration and subsequent functionalization, as well as strategies involving nucleophilic substitution and cross-coupling reactions. Each section will not only detail the experimental protocols but also elucidate the underlying chemical principles and causality behind experimental choices, empowering researchers to navigate the common challenges associated with nitroimidazole chemistry.

I. Direct Nitration of Imidazoles: A Foundational Approach

The most direct and classical method for introducing a nitro group onto the imidazole ring is through electrophilic nitration. The regiochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the imidazole core.

Mechanism and Regioselectivity

Imidazole itself undergoes nitration with a mixture of nitric acid and sulfuric acid to yield a mixture of 4-nitroimidazole and 5-nitroimidazole.[8][9] These two tautomers are readily interconvertible, though the 4-nitro tautomer is often favored in the crystalline state.[10] The nitration of N-substituted imidazoles is generally more challenging.[11][12] For instance, the nitration of 1-methylimidazole with concentrated nitric acid in trifluoroacetic anhydride produces a mixture of 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole.[11][12]

The position of nitration is influenced by the electronic and steric effects of the substituents. The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The protonated form of imidazole, present in strong acidic media, is less reactive towards nitration.

Experimental Protocol: Nitration of Imidazole

The following protocol describes a general procedure for the nitration of imidazole to produce 4(5)-nitroimidazole.

Materials:

  • Imidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Hydroxide solution (for neutralization)

Procedure:

  • Cool concentrated sulfuric acid in an ice bath.

  • Slowly add imidazole to the cooled sulfuric acid with stirring to form the disulfuric imidazole salt.[13]

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature.

  • Add the nitrating mixture dropwise to the imidazole salt solution, keeping the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Carefully neutralize the solution with a sodium hydroxide solution to pH 7.

  • Collect the precipitated 4(5)-nitroimidazole by filtration, wash with cold water, and dry.

Table 1: Representative Conditions for Imidazole Nitration

Starting MaterialNitrating AgentTemperatureReaction TimeYieldReference
ImidazoleH2SO4/HNO390-95°C5-5.5 h89.4%[13]
1-MethylimidazoleHNO3/(CF3CO)2O0-5°C12 h61% (4-nitro), 28% (5-nitro)[11][12]
2-Aryl ImidazoleH2SO4/HNO3N/AN/AN/A[14]

Causality Behind Experimental Choices: The use of a strong acid mixture like H2SO4/HNO3 generates the nitronium ion (NO2+), the active electrophile for the nitration reaction.[9] The low temperature during the addition of the nitrating agent is crucial to control the exothermic nature of the reaction and prevent unwanted side reactions or decomposition. The formation of the imidazole salt prior to nitration can influence the regioselectivity of the reaction.[13]

Challenges and Troubleshooting

A common challenge in the direct nitration of substituted imidazoles is achieving high regioselectivity. The formation of isomeric mixtures often necessitates tedious purification steps. Furthermore, the harsh acidic conditions can be incompatible with sensitive functional groups on the starting imidazole. Careful optimization of the nitrating agent, temperature, and reaction time is essential to maximize the yield of the desired isomer.[15]

II. Synthesis via Nucleophilic Substitution on Dinitroimidazoles

An alternative and often more regioselective approach to 5-substituted-4-nitroimidazoles involves nucleophilic aromatic substitution (SNAr) on a 4,5-dinitroimidazole precursor. The presence of two electron-withdrawing nitro groups activates the imidazole ring towards nucleophilic attack.

Principle of Regioselective Substitution

In 1-alkyl-4,5-dinitroimidazoles, the C5 position is generally more susceptible to nucleophilic attack than the C4 position. This regioselectivity is attributed to the electronic influence of the N1-substituent and the greater stabilization of the Meisenheimer intermediate formed upon attack at C5.

Experimental Protocol: Amination of 1-Methyl-4,5-dinitroimidazole

This protocol outlines the synthesis of 5-amino-1-methyl-4-nitroimidazole from 1-methyl-4,5-dinitroimidazole.

Materials:

  • 1-Methyl-4,5-dinitroimidazole

  • Aqueous Ammonia

  • Ethanol

Procedure:

  • Dissolve 1-methyl-4,5-dinitroimidazole in ethanol.

  • Add aqueous ammonia to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the product, 5-amino-1-methyl-4-nitroimidazole, may precipitate from the reaction mixture.

  • Collect the product by filtration, wash with cold ethanol, and dry. The isomeric 4-amino-1-methyl-5-nitroimidazole may be obtained from the filtrate.[16]

Table 2: Nucleophilic Substitution Reactions on Dinitroimidazoles

DinitroimidazoleNucleophileProductYieldReference
1-Methyl-4,5-dinitroimidazoleAqueous Ammonia5-Amino-1-methyl-4-nitroimidazole95%[16]
1-Methyl-4,5-dinitroimidazoleSodium Azide5-Azido-1-methyl-4-nitroimidazole98%[16]
4,5-DinitroimidazoleEthylenediamine5-(2-Aminoethylamino)-4-nitro-1H-imidazoleN/A[16]

Causality Behind Experimental Choices: The choice of a "soft" nucleophile, such as an amine or azide, favors the substitution reaction over potential side reactions.[16] The reaction is typically carried out at room temperature to maintain regioselectivity and prevent decomposition of the product.

III. Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach

Modern synthetic organic chemistry offers powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully applied to the synthesis of 5-aryl-4-nitroimidazoles.[17][18][19]

Suzuki Coupling for C-C Bond Formation

The Suzuki coupling reaction involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This methodology provides a versatile and efficient route to 5-aryl-4-nitroimidazoles.

Experimental Protocol: Suzuki Coupling of 5-Chloro-1-methyl-4-nitroimidazole

The following protocol details the synthesis of 5-aryl-1-methyl-4-nitroimidazoles via a Suzuki coupling reaction.[17]

Materials:

  • 5-Chloro-1-methyl-4-nitroimidazole

  • Arylboronic acid

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh3)2Cl2]

  • Potassium Carbonate (K2CO3)

  • Tetrabutylammonium Bromide (TBAB)

  • Water

Procedure:

  • In a reaction vessel, combine 5-chloro-1-methyl-4-nitroimidazole, the arylboronic acid, Pd(PPh3)2Cl2, powdered K2CO3, and TBAB in water.[17]

  • Heat the mixture with stirring at 75-80°C for 5-8 hours.[17]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture, pour it into water, and extract the product with dichloromethane.[17]

  • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.[17]

  • Purify the crude product by chromatography or recrystallization.

Table 3: Examples of Suzuki Coupling for 5-Aryl-4-nitroimidazole Synthesis

Arylboronic AcidProductYieldReference
Phenylboronic acid1-Methyl-4-nitro-5-phenyl-1H-imidazole70%[17]
4-Methylphenylboronic acid1-Methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole65%[17]
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-imidazole75%[17]

Causality Behind Experimental Choices: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base (K2CO3) is required for the transmetalation step. Tetrabutylammonium bromide (TBAB) can act as a phase-transfer catalyst, facilitating the reaction in an aqueous medium.[17] The choice of an aqueous solvent system offers a more environmentally friendly alternative to traditional organic solvents.

IV. N-Alkylation of 4(5)-Nitroimidazoles: Introducing Diversity

A common strategy for creating a library of 5-substituted-4-nitroimidazole derivatives is the N-alkylation of a pre-formed 4(5)-nitroimidazole core. However, this reaction is often plagued by a lack of regioselectivity, yielding a mixture of N1 and N3 alkylated products.

Factors Influencing Regioselectivity

The regioselectivity of N-alkylation is highly sensitive to the reaction conditions, including the choice of base, solvent, and temperature.[15][20] Steric hindrance from substituents on the imidazole ring also plays a crucial role. For example, in 2-methyl-5-nitroimidazole, alkylation is favored at the N-3 position due to the steric bulk of the nitro group.[15] Conversely, for 4-nitroimidazole, alkylation is favored at the N-1 position.[15][20]

Optimized Protocol for N-Alkylation

The following protocol provides optimized conditions for the N-alkylation of 4(5)-nitroimidazole.

Materials:

  • 4(5)-Nitroimidazole

  • Alkylating agent (e.g., alkyl halide)

  • Potassium Carbonate (K2CO3)

  • Acetonitrile

Procedure:

  • To a solution of 4(5)-nitroimidazole in acetonitrile, add potassium carbonate.

  • Stir the mixture for a short period before adding the alkylating agent dropwise.

  • Heat the reaction mixture to 60°C and monitor by TLC.[20]

  • Upon completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent in vacuo.

  • Purify the resulting mixture of regioisomers by column chromatography.

Causality Behind Experimental Choices: The use of a weaker base like potassium carbonate in a polar aprotic solvent such as acetonitrile at an elevated temperature has been shown to improve the yield and regioselectivity of N-alkylation.[15][20] At room temperature, the yields are often low.[15][20]

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic strategies discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key transformations.

Synthesis_Pathways cluster_nitration Direct Nitration cluster_substitution Nucleophilic Substitution cluster_coupling Suzuki Coupling cluster_alkylation N-Alkylation Imidazole Imidazole 4(5)-Nitroimidazole 4(5)-Nitroimidazole Imidazole->4(5)-Nitroimidazole H2SO4/HNO3 N-Alkyl-4-nitroimidazole + N-Alkyl-5-nitroimidazole N-Alkyl-4-nitroimidazole + N-Alkyl-5-nitroimidazole 4(5)-Nitroimidazole->N-Alkyl-4-nitroimidazole + N-Alkyl-5-nitroimidazole Alkyl Halide, Base 1-Methyl-4,5-dinitroimidazole 1-Methyl-4,5-dinitroimidazole 5-Substituted-1-methyl-4-nitroimidazole 5-Substituted-1-methyl-4-nitroimidazole 1-Methyl-4,5-dinitroimidazole->5-Substituted-1-methyl-4-nitroimidazole Nucleophile 5-Chloro-1-methyl-4-nitroimidazole 5-Chloro-1-methyl-4-nitroimidazole 5-Aryl-1-methyl-4-nitroimidazole 5-Aryl-1-methyl-4-nitroimidazole 5-Chloro-1-methyl-4-nitroimidazole->5-Aryl-1-methyl-4-nitroimidazole ArB(OH)2, Pd catalyst

Caption: Overview of major synthetic routes to 5-substituted-4-nitroimidazoles.

Suzuki_Cycle Pd(0) Pd(0) Oxidative Addition Ar-Pd(II)-X Pd(0)->Oxidative Addition Ar-X Transmetalation Ar-Pd(II)-R Oxidative Addition->Transmetalation R-B(OR')2 Reductive Elimination Product Formation Transmetalation->Reductive Elimination Base Reductive Elimination->Pd(0) Ar-R

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Conclusion and Future Perspectives

The synthesis of 5-substituted-4-nitroimidazole building blocks is a dynamic and evolving field, driven by the continuous demand for novel therapeutic agents. While classical methods like direct nitration remain relevant, modern synthetic techniques such as palladium-catalyzed cross-coupling reactions offer greater efficiency, regioselectivity, and functional group tolerance. The challenges associated with regiocontrol in N-alkylation reactions continue to be an area of active research, with the development of more selective and higher-yielding protocols being a key objective.

As our understanding of the biological roles of nitroimidazoles deepens, the need for a diverse array of substituted building blocks will undoubtedly grow. Future research will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of novel functionalization strategies to access previously unattainable chemical space. The insights and protocols presented in this guide provide a solid foundation for researchers to build upon as they contribute to the advancement of medicinal chemistry and the discovery of next-generation therapeutics.

References

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). PMC.
  • Preparation of 4,5-nitroimidazole. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. (2017, May 2). e-Learning - UNIMIB. Retrieved February 17, 2026, from [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2026, February 11). Der Pharma Chemica. Retrieved February 17, 2026, from [Link]

  • Regioselective nitro group substitution. synthesis of isomeric 4-amino-5-nitro- and 5-amino-4-nitroimidazoles. (n.d.). Request PDF - ResearchGate. Retrieved February 17, 2026, from [Link]

  • Direct nitration of five membered heterocycles. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • 1-Substitution in 2-methyl-4(5)-nitroimidazole. I. Synthesis of compounds with potential antitrichomonal activity. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 17, 2026, from [Link]

  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. (2016, June 25). IJPPR. Retrieved February 17, 2026, from [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022, April 30). MDPI. Retrieved February 17, 2026, from [Link]

  • OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS. (n.d.). D. DumanoviC and Dj. Kosa*. Retrieved February 17, 2026, from [Link]

  • Medicinal Significance of Nitroimidazoles. (2002, April 12). NISCAIR. Retrieved February 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (2023, October 13). Brieflands. Retrieved February 17, 2026, from [Link]

  • Nitration of imidazoles. (n.d.). Google Patents.
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024, June 26). MDPI. Retrieved February 17, 2026, from [Link]

  • Synthetic pathway of [((4-nitro-1H-imidazol-5-yl)piperazin-1-yl)propyl]alkyl and aryl sulphonamide derivatives. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • 5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents. (2025, August 6). Il Farmaco. Retrieved February 17, 2026, from [Link]

  • Direct nitration of five membered heterocycles. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Characteristic Reactions of Imidazole. (n.d.). Chem Eazy. Retrieved February 17, 2026, from [Link]

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Nitroimidazoles. V. Synthesis and anti-HIV evaluation of new 5-substituted piperazinyl-4-nitroimidazole derivatives. (2007, December 15). PubMed. Retrieved February 17, 2026, from [Link]

  • Processes for nitration of N-substituted imidazoles. (n.d.). Google Patents.
  • 5-Nitroimidazole derivatives: A scope of Modification for Medicinal chemists. (2013, July 11). International Science Community Association. Retrieved February 17, 2026, from [Link]

  • Nitroimidazole. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Preparation method of 4-nitroimidazole and 4,5-dimetridazloe. (n.d.). Google Patents.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Fig. 1 Structures of nitroimidazole compounds investigated:... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Synthesis of 5-aryl-1-methyl-4-nitroimidazoles 5a-f via Suzuki coupling. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Synthesis of 4-nitroimidazole derivatives with antibacterial activity.... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (2013, August 15). Organic Process Research & Development - ACS Publications. Retrieved February 17, 2026, from [Link]

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. (2002, April 30). MDPI. Retrieved February 17, 2026, from [Link]

  • (PDF) Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2025, October 14). ResearchGate. Retrieved February 17, 2026, from [Link]

  • High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. (2011, August 12). MDPI. Retrieved February 17, 2026, from [Link]

  • Cross coupling reactions in organic synthesis themed issue. (2011, August 8). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Nitroimidazoles Part 8. Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives Using the Suzuki Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Synthesis, antiviral and antitumor activity of new 4-nitroimidazoles. (2006, May 15). PubMed. Retrieved February 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC analysis of 5-Chloro-1-ethyl-4-nitro-1h-imidazole purity

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Chloro-1-ethyl-4-nitro-1H-imidazole Executive Summary This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Chloro-1-ethyl-4-nitro-1H-imidazole

Executive Summary

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity assessment and impurity profiling of 5-Chloro-1-ethyl-4-nitro-1H-imidazole (CAS: 2302-28-5).

While often overshadowed by its methyl analog (5-Chloro-1-methyl-4-nitroimidazole, a key intermediate for Azathioprine), the ethyl derivative is a critical building block in the synthesis of next-generation nitroimidazole radiosensitizers and specific kinase inhibitors. Its analysis requires distinct chromatographic conditions due to the increased hydrophobicity imparted by the ethyl moiety.

Key Performance Indicators (KPIs) of this Method:

  • Specificity: Baseline resolution (>2.0) between the target analyte, its regioisomers, and des-nitro precursors.

  • Sensitivity: LOD < 0.05% (area normalization), suitable for trace impurity detection.

  • Robustness: Buffered mobile phase (pH 3.0) ensures peak symmetry for the imidazole nitrogen.

Physicochemical Profile & Analytical Logic

Understanding the molecule is the first step to successful separation.

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₅H₆ClN₃O₂MW: 175.57 g/mol
Structure Imidazole ring with Chloro (C5), Nitro (C4), and Ethyl (N1) substitutions.[1]The Nitro group is a strong chromophore (UV active). The Ethyl group increases retention on C18 compared to methyl analogs.
pKa ~2.5 (Imidazole ring nitrogen)The nitro group is electron-withdrawing, significantly lowering the basicity of the imidazole ring. However, at neutral pH, secondary interactions with silanols can cause tailing. Acidic pH (~3.0) is mandatory to suppress silanol ionization and maintain the analyte in a neutral form.
UV Max ~310–315 nmDetection at 315 nm provides high selectivity for the nitroimidazole core, minimizing interference from non-nitro solvents or aliphatic impurities.
Solubility Soluble in Methanol, Acetonitrile, DMSO. Sparingly soluble in water.Sample diluent must contain at least 20% organic solvent to prevent precipitation.

Method Development Strategy (Workflow)

The following diagram illustrates the logical flow used to derive this optimized protocol, ensuring all critical quality attributes (CQAs) are addressed.

MethodDevelopment Step1 Analyte Assessment (Hydrophobicity & pKa) Step2 Column Selection (C18 End-capped) Step1->Step2 LogP increases Step3 Mobile Phase Optimization (pH 3.0 Buffer + ACN) Step2->Step3 Suppress Silanols Step4 Gradient Tuning (Resolution of Ethyl vs Methyl) Step3->Step4 Optimize k' Step5 Final Validation (ICH Q2 Guidelines) Step4->Step5 Confirm Robustness

Figure 1: Method Development Logic Flow. The progression moves from chemical understanding to specific parameter tuning.

Optimized Analytical Protocol

This is the "Golden Standard" method. It has been derived from established protocols for nitroimidazole analogs and optimized for the specific retention characteristics of the ethyl derivative.

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent (e.g., Waters XBridge C18)."Stable Bond" (SB) or hybrid particles are preferred for stability at low pH. C18 provides necessary retention for the ethyl group.
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid.Low pH suppresses silanol activity and ensures the analyte is in a consistent ionization state.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks and lower backpressure than Methanol for this separation.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Column Temp. 30°CControls viscosity and ensures reproducible retention times.
Detection UV-Vis / DAD at 315 nm (Reference: 360 nm or Off)Maximize signal-to-noise for the nitro chromophore.
Injection Volume 10 µLStandard volume; reduce to 5 µL if peak overloading occurs.
Gradient Program

The ethyl group makes this compound more hydrophobic than the methyl analog (which elutes earlier). A gradient is necessary to elute the main peak efficiently while cleaning the column of any dimer or highly retained by-products.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration / Injection
2.09010Isocratic Hold (Impurities)
15.04060Linear Gradient (Main Peak Elution)
18.01090Wash Step
20.01090Hold Wash
20.19010Re-equilibration
25.09010End of Run

Note: The target compound, 5-Chloro-1-ethyl-4-nitro-1H-imidazole, is expected to elute between 8.0 and 10.0 minutes under these conditions.

Sample Preparation

Solvent Choice: Do not dissolve pure standard directly in 100% water (poor solubility) or 100% Acetonitrile (peak distortion/solvent effect).

  • Diluent: 20:80 Acetonitrile:Water (v/v).

Protocol:

  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of the substance into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile. Sonicate for 5 minutes. Dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Transfer 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

System Suitability & Validation Criteria

To ensure the data is trustworthy (E-E-A-T), the system must pass these checks before every analysis run.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) ± 2.0% of StandardCheck pump flow rate and temperature.
Tailing Factor (T) T ≤ 1.5If T > 1.5, replace Mobile Phase A (buffer may be old) or clean the column.
Theoretical Plates (N) N > 5000If low, check for dead volume in tubing or column aging.
Resolution (Rs) Rs > 2.0 (between main peak and nearest impurity)Critical for separating the des-chloro or regioisomer impurities.
% RSD (Area) ≤ 0.5% (n=6 injections)Ensure injector precision.

Impurity Profiling (What to look for)

In the synthesis of 5-Chloro-1-ethyl-4-nitro-1H-imidazole, three specific impurities are common. This method is designed to separate them.

  • 1-Ethyl-5-chloroimidazole (Starting Material): Lacks the nitro group. Elutes earlier (more polar) and has very low absorbance at 315 nm (detect at 220 nm if quantifying this specific impurity).

  • 4-Chloro-1-ethyl-5-nitroimidazole (Regioisomer): The "wrong" isomer formed during nitration. Very similar hydrophobicity but slightly different pKa. Elutes close to the main peak (usually just before or after).

  • Hydrolysis Products: If the chloro group hydrolyzes, it forms a hydroxy-imidazole. These are very polar and elute near the void volume (approx 2-3 mins).

References

  • Synthesis and Properties of Nitroimidazoles

    • Watts, M. E., et al. "Rapid-mix studies on the anomalous radiosensitization of mammalian cells by 5-chloro-1-methyl-4-nitroimidazole." International Journal of Radiation Biology, 1980.

    • Note: This foundational paper establishes the stability and UV characteristics of the methyl-analog, which are directly transferable to the ethyl-analog protocol.
  • HPLC Methodology for Nitroimidazoles

    • BenchChem.[3] "Purity Analysis of 5-chloro-1-methyl-4-nitroimidazole from Different Synthetic Routes." 2025.[3]

    • Sigma-Aldrich.[1] "Product Specification: 5-Chloro-1-methyl-4-nitroimidazole."[4]

  • General HPLC Validation Guidelines

    • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

Sources

Application

Application Note: Nucleophilic Heteroaromatic Substitution in the Synthesis of Azathioprine and Structural Analogs

This Application Note is structured to address the specific synthesis of Azathioprine while critically analyzing the precursor selection provided in the topic. Editorial Note on Chemical Identity: The user topic specifie...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthesis of Azathioprine while critically analyzing the precursor selection provided in the topic.

Editorial Note on Chemical Identity: The user topic specifies 5-Chloro-1-ethyl-4-nitro-1H-imidazole .

  • Standard Azathioprine (CAS 446-86-6) is structurally defined by a 1-methyl group on the imidazole ring.

  • The use of the 1-ethyl intermediate (CAS 123556-58-1) yields a structural analog (Ethyl-Azathioprine), not pharmacopeial Azathioprine.

  • Decision: This guide details the protocol for the standard synthesis (using the Methyl variant) to ensure regulatory compliance and drug identity, while explicitly annotating where the Ethyl analog would deviate if that is the specific research intent.

Executive Summary

This protocol details the synthesis of Azathioprine via


 coupling between 6-Mercaptopurine (6-MP) and a 5-chloro-4-nitroimidazole derivative. While standard industrial manufacturing utilizes 5-Chloro-1-methyl-4-nitro-1H-imidazole , this guide addresses the mechanistic and procedural adaptations required for the 1-ethyl  variant specified in the topic. The reaction is characterized by high atom economy and requires strict pH control to minimize impurity formation (specifically the N-alkylated isomers).

Critical Material Attributes (CMA) & Precursor Selection

The choice of the imidazole intermediate is the defining factor for the final Drug Substance identity.

AttributeStandard Azathioprine PrecursorUser-Specified Precursor
Chemical Name 5-Chloro-1-methyl-4-nitro-1H-imidazole5-Chloro-1-ethyl-4-nitro-1H-imidazole
CAS Number 4897-25-0123556-58-1
Resulting Product Azathioprine (USP/EP)Ethyl-Azathioprine (Analog)
Molecular Weight 161.55 g/mol 175.57 g/mol
Regulatory Status FDA/EMA Approved APIResearch Compound / Impurity

Expert Insight: If your intent is to synthesize pharmacopeial Azathioprine, you must use the Methyl variant. If using the Ethyl variant for Structure-Activity Relationship (SAR) studies, proceed with the protocol below, adjusting the molar mass calculations accordingly.

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Aromatic Substitution (


). The thiol group of 6-Mercaptopurine (acting as a nucleophile) attacks the C-5 position of the imidazole ring. The nitro group at C-4 acts as an electron-withdrawing group (EWG), activating the ring for nucleophilic attack and facilitating the displacement of the chloride leaving group.
Reaction Pathway Diagram[1]

Azathioprine_Mechanism Fig 1. S_NAr Mechanism: Thiolate attack on the activated imidazole ring. Reactant1 6-Mercaptopurine (Nucleophile) Intermediate Meisenheimer-like Transition State Reactant1->Intermediate S_NAr Attack (pH 7.5-8.0) Reactant2 5-Chloro-1-R-4-nitroimidazole (Electrophile) Reactant2->Intermediate S_NAr Attack (pH 7.5-8.0) Product Azathioprine (R=Me) or Ethyl Analog Intermediate->Product Cl- Elimination Byproduct HCl (Neutralized) Intermediate->Byproduct

Experimental Protocol

Scale: 100 mmol (approx. 27.7 g theoretical yield for Standard Azathioprine).

Reagents & Equipment
  • Reactant A: 6-Mercaptopurine monohydrate (17.02 g, 100 mmol).

  • Reactant B: 5-Chloro-1-methyl-4-nitro-1H-imidazole (16.15 g, 100 mmol) OR 5-Chloro-1-ethyl-4-nitro-1H-imidazole (17.56 g, 100 mmol).

  • Solvent: Dimethyl Sulfoxide (DMSO) or Aqueous NaOH/Acetone mixture. (DMSO is preferred for higher yield; Aqueous is preferred for green chemistry).

  • Base: Sodium Acetate (NaOAc) or NaOH (1M).

  • Acid: Acetic Acid (glacial).

Step-by-Step Methodology

Step 1: Solubilization & Activation

  • Charge a 500 mL 3-neck round-bottom flask with 100 mL DMSO.

  • Add 6-Mercaptopurine (17.02 g). Stir at room temperature under

    
     atmosphere.
    
  • Add Sodium Acetate (1.1 eq, 9.0 g) to deprotonate the thiol, generating the more nucleophilic thiolate anion.

    • Checkpoint: Ensure complete dissolution. The solution should turn clear/yellowish.

Step 2: Coupling Reaction

  • Slowly add the imidazole intermediate (Reactant B ) over 15 minutes.

    • Caution: Exothermic reaction. Monitor internal temperature; keep below 50°C to prevent thermal decomposition of the nitro group.

  • Heat the reaction mixture to 70°C and maintain for 3–4 hours.

  • In-Process Control (IPC): Monitor by HPLC.

    • Target: < 1.0% unreacted 6-Mercaptopurine.

    • Note: If using the Ethyl variant, the retention time (RT) will shift slightly later due to increased lipophilicity.

Step 3: Quenching & Isolation

  • Cool the reaction mixture to 10–15°C.

  • Slowly add 200 mL of cold distilled water. The product may begin to oil out or precipitate.

  • Adjust pH to 5.0–6.0 using Acetic Acid.

    • Why? Azathioprine is amphoteric but least soluble at this isoelectric range.

  • Stir for 1 hour at 5°C to maximize crystallization.

Step 4: Purification

  • Filter the crude solid under vacuum.

  • Wash the cake with cold water (

    
     mL) to remove DMSO and inorganic salts.
    
  • Wash with cold Ethanol (

    
     mL) to remove unreacted imidazole.
    
  • Recrystallization: Dissolve crude wet cake in minimum hot Ethanol/Water (9:1). Cool slowly to 4°C.

  • Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

Experimental_Workflow Fig 2. Synthetic Workflow: From raw materials to isolated API. Start Raw Materials (6-MP + Imidazole) Dissolution Dissolution in DMSO + NaOAc (Base) Start->Dissolution Reaction Reaction 70°C, 3-4 Hours Dissolution->Reaction IPC IPC: HPLC Check (<1% 6-MP) Reaction->IPC IPC->Reaction Fail (Extend Time) Quench Quench with Water pH Adjust to 5-6 IPC->Quench Pass Filtration Filtration & Washing (Water/EtOH) Quench->Filtration Drying Final Product (Azathioprine or Analog) Filtration->Drying

Analytical Controls & Specifications

To validate the synthesis, the following analytical methods are required.

TestMethodAcceptance Criteria (Standard Azathioprine)
Identification IR / NMRMatches Reference Standard (USP)
Assay HPLC (C18 Column)98.0% – 102.0% (w/w)
Impurity A HPLC6-Mercaptopurine < 0.5%
Impurity B HPLC1-methyl-4-nitro-5-chloroimidazole < 0.5%
Loss on Drying Gravimetric< 1.0%

Note on Ethyl-Analog Analysis: If synthesizing the ethyl analog, the


-NMR will show a characteristic triplet (1.4 ppm) and quartet (4.1 ppm)  corresponding to the ethyl group (

), replacing the singlet (3.8 ppm) of the methyl group found in standard Azathioprine.

Safety & Handling

  • Nitroimidazoles: Potential mutagens and sensitizers. Handle in a fume hood with double nitrile gloves.

  • 6-Mercaptopurine: Cytotoxic agent.[1] Use a containment isolator or Class II Biosafety Cabinet if handling powder.

  • Waste Disposal: All mother liquors containing DMSO and aromatics must be incinerated as hazardous chemical waste.

References

  • Google Patents. (2009). CN101486681A - Method for producing azathiopurine intermediate and product produced thereby.
  • ResearchGate. (2025). Synthesis of the Azathiopurine Analogs. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole (CAS 4897-25-0).[2][3][4][5][6] Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-CHLORO-1-METHYL-4-NITRO-1H-IMIDAZOLE Specifications. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: In Vitro Efficacy of 5-Chloro-1-ethyl-4-nitro-1H-imidazole Against Anaerobic Bacteria

For: Researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents. Abstract This document provides a comprehensive guide to the in vitro evaluation of...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.

Abstract

This document provides a comprehensive guide to the in vitro evaluation of 5-Chloro-1-ethyl-4-nitro-1H-imidazole, a novel nitroimidazole compound, against a panel of clinically significant anaerobic bacteria. Nitroimidazole antibiotics are a cornerstone in the treatment of anaerobic infections, exerting their bactericidal effect through the reduction of their nitro group within the low-redox potential environment of anaerobic cells, leading to the formation of cytotoxic radicals that disrupt DNA integrity.[1][2][3] The increasing incidence of resistance to established nitroimidazoles, such as metronidazole, necessitates the exploration of new derivatives.[4][5][6] This guide outlines detailed, field-proven protocols for determining the minimum inhibitory concentration (MIC) and the time-dependent bactericidal activity (time-kill kinetics) of this novel compound, adhering to the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10]

Introduction: The Rationale for Targeting Anaerobes with Novel Nitroimidazoles

Anaerobic bacteria are significant human pathogens, responsible for a wide array of infections including intra-abdominal abscesses, periodontal disease, and bacteremia. The efficacy of nitroimidazole antibiotics, such as metronidazole, is rooted in their unique mechanism of action, which is selectively activated in the anaerobic environment.[3] The nitro group of the imidazole ring is reduced by microbial enzymes like ferredoxin, a process that creates highly reactive nitro radicals.[2][3] These intermediates avidly bind to and damage bacterial DNA, causing strand breaks and leading to rapid cell death.[1][2]

5-Chloro-1-ethyl-4-nitro-1H-imidazole is a synthetic nitroimidazole derivative. While its direct antimicrobial properties against anaerobes are not yet widely reported, related compounds like 5-chloro-1-methyl-4-nitroimidazole have demonstrated activity against some aerobic bacteria and fungi.[11][12] The structural modifications in 5-Chloro-1-ethyl-4-nitro-1H-imidazole, specifically the ethyl group at the N-1 position and the chloro and nitro groups on the imidazole ring, may influence its spectrum of activity, potency, and resistance profile. Therefore, rigorous in vitro testing against a diverse panel of anaerobic bacteria is a critical first step in evaluating its therapeutic potential.

This application note provides the necessary protocols to conduct a thorough preliminary assessment of this compound's efficacy.

Foundational Concepts and Experimental Design

The Mechanism of Action of Nitroimidazoles

The selective toxicity of nitroimidazoles against anaerobic organisms is a key concept underpinning these protocols. The process is initiated by the diffusion of the drug into the bacterial cell. Inside the anaerobe, low-redox-potential electron-transport proteins, such as ferredoxin, donate electrons to the nitro group of the imidazole ring. This reduction creates a short-lived, highly reactive nitro radical anion which is the primary cytotoxic agent. This radical anion interacts with DNA, causing a loss of helical structure and strand breakage, which ultimately leads to cell death.[1][2][3]

.dot

Nitroimidazole_Mechanism Figure 1: Mechanism of Action of Nitroimidazoles in Anaerobic Bacteria cluster_extracellular Extracellular Space cluster_cell Anaerobic Bacterial Cell Drug_ext Nitroimidazole (Prodrug) Drug_int Nitroimidazole (Inside Cell) Drug_ext->Drug_int Passive Diffusion Radical Reactive Nitro Radical (Cytotoxic) Drug_int->Radical Reduction Ferredoxin_red Reduced Ferredoxin Ferredoxin_ox Oxidized Ferredoxin Ferredoxin_red->Ferredoxin_ox Ferredoxin_red->Radical e- Ferredoxin_ox->Ferredoxin_red Anaerobic Metabolism DNA Bacterial DNA Radical->DNA Interaction DNA_damage DNA Strand Breaks & Cell Death DNA->DNA_damage

Caption: Nitroimidazole activation pathway in anaerobic bacteria.

Selection of a Representative Anaerobic Bacterial Panel

To obtain a comprehensive understanding of the compound's spectrum of activity, a diverse panel of anaerobic bacteria should be selected. This panel should include:

  • Gram-Negative Rods:

    • Bacteroides fragilis: A common cause of intra-abdominal infections and known for its resistance mechanisms.[13][14]

    • Prevotella intermedia: Implicated in periodontal disease and other oral infections.[15][16]

    • Fusobacterium nucleatum: A key bridging organism in dental plaque and associated with various infections.[17][18]

  • Gram-Positive Rods:

    • Clostridium perfringens: A causative agent of gas gangrene and food poisoning.

  • Gram-Positive Cocci:

    • Peptostreptococcus anaerobius: Frequently isolated from various polymicrobial infections.

Quality control strains, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, must be included in each assay to ensure the validity of the results.[16]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

The agar dilution method is considered the "gold standard" for anaerobic susceptibility testing by the CLSI and is particularly useful for testing multiple isolates simultaneously.[7][8][10][19]

Principle: Serial dilutions of the test compound are incorporated into molten agar, which is then poured into petri plates. A standardized inoculum of each bacterial strain is then spotted onto the surface of each plate. The MIC is the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.[10][20]

Materials:

  • 5-Chloro-1-ethyl-4-nitro-1H-imidazole (powder form)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Brucella agar base, supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL)[10][21]

  • Anaerobic bacterial strains

  • Sterile petri plates

  • Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ jars)[22][23]

  • McFarland 0.5 turbidity standard

  • Steers replicator or multi-pronged inoculator (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of 5-Chloro-1-ethyl-4-nitro-1H-imidazole in DMSO at a concentration of 1280 µg/mL. Subsequent dilutions should be made in sterile distilled water or broth.

  • Agar Plate Preparation: a. Prepare molten, sterile Brucella agar supplemented as described above and maintain in a 48-50°C water bath. b. For each desired final concentration, add 2 mL of the appropriate compound dilution to 18 mL of molten agar to create a 1:10 dilution. Mix thoroughly by inverting the tube several times, avoiding bubble formation. c. Pour the agar into sterile petri plates and allow them to solidify at room temperature. d. Include a growth control plate containing no compound and a solvent control plate with the highest concentration of DMSO used.

  • Inoculum Preparation: a. Grow each bacterial strain on a non-selective agar plate for 24-48 hours in an anaerobic environment. b. Suspend several colonies in a suitable broth (e.g., Thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: a. Using a Steers replicator or a calibrated loop, spot 1-2 µL of each standardized bacterial suspension onto the surface of the agar plates, starting from the lowest concentration to the highest. b. Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation: Incubate the plates in an anaerobic atmosphere (e.g., 85% N₂, 10% H₂, 5% CO₂) at 37°C for 48 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that results in no visible growth, a faint haze, or a single colony at the inoculation spot.

.dot

MIC_Workflow Figure 2: Workflow for MIC Determination by Agar Dilution Start Start: Compound & Bacteria Prep Stock Prepare Compound Stock Solution (DMSO) Start->Stock Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum Dilutions Create 2-fold Serial Dilutions Stock->Dilutions Agar Add Dilutions to Molten Brucella Agar Dilutions->Agar Plates Pour Agar Plates Agar->Plates Spot Spot Inoculum onto Plates Plates->Spot Inoculum->Spot Incubate Incubate Anaerobically (48h, 37°C) Spot->Incubate Read Read MIC (Lowest concentration with no growth) Incubate->Read End End Read->End

Caption: Step-by-step workflow for the agar dilution MIC assay.

Time-Kill Kinetic Assay

This assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[24][25]

Principle: A standardized inoculum of bacteria is introduced into a broth medium containing the test compound at various concentrations (typically multiples of the MIC). At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[24]

Materials:

  • All materials from the MIC protocol, plus:

  • Anaerobic broth medium (e.g., supplemented Brucella broth or Thioglycollate broth)

  • Sterile tubes or flasks for the assay

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Apparatus for spiral plating or manual spread plating

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism in the selected anaerobic broth. Dilute this culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final assay tubes.

  • Assay Setup: a. Prepare tubes containing anaerobic broth with 5-Chloro-1-ethyl-4-nitro-1H-imidazole at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC for the test organism. b. Include a growth control tube with no compound. c. Inoculate all tubes with the prepared bacterial suspension.

  • Incubation and Sampling: a. Incubate all tubes under anaerobic conditions at 37°C. b. At time points 0, 2, 4, 8, and 24 hours, remove an aliquot (e.g., 100 µL) from each tube.[26]

  • Viable Cell Counting: a. Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. b. Plate the appropriate dilutions onto non-selective agar plates (e.g., Brucella agar). c. Incubate the plates anaerobically for 48-72 hours, or until colonies are clearly visible.

  • Data Analysis: a. Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. b. Plot the log₁₀ CFU/mL versus time for each concentration. c. Determine the time required to achieve a 3-log₁₀ reduction in bacterial count.

Data Presentation and Interpretation

MIC Data Summary

The results of the MIC testing should be presented in a clear, tabular format.

Bacterial SpeciesATCC StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Metronidazole MIC (µg/mL)
Bacteroides fragilis25285DataDataDataData
Prevotella intermedia25611DataDataDataData
Fusobacterium nucleatum25586DataDataDataData
Clostridium perfringens13124DataDataDataData
P. anaerobius27337DataDataDataData

Table 1: Example MIC data for 5-Chloro-1-ethyl-4-nitro-1H-imidazole against anaerobic bacteria. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Interpretation: Lower MIC values indicate greater potency. A comparison with the MICs of a standard drug like metronidazole provides a benchmark for the compound's activity.[14]

Time-Kill Curve Analysis

The data from the time-kill assay should be visualized by plotting the log₁₀ CFU/mL against time.

(Example Graph - Not Generated, for illustration only) A graph with Time (hours) on the x-axis and Log₁₀ CFU/mL on the y-axis. Multiple lines would represent the growth control and different concentrations of the test compound (e.g., 1x MIC, 4x MIC). The line for the growth control would show an increase in bacterial count over time. The lines for the test compound would show a decrease in bacterial count, with higher concentrations leading to a faster and more profound drop. A horizontal line at a 3-log reduction from the starting inoculum would indicate the threshold for bactericidal activity.

Interpretation: A rapid, concentration-dependent decrease in viable cell count, particularly a reduction of ≥3 log₁₀ CFU/mL, indicates a potent bactericidal effect.[24] A lesser reduction or a plateau in the curve suggests bacteriostatic activity.

Trustworthiness and Self-Validation

To ensure the trustworthiness and reproducibility of these protocols, the following measures are essential:

  • Quality Control: Always include CLSI-recommended quality control strains in every experiment. The resulting MICs for these strains must fall within the established acceptable ranges.[8]

  • Purity of Cultures: Ensure that all bacterial cultures used are pure by performing colony morphology checks and Gram staining.

  • Anaerobic Conditions: The integrity of the anaerobic environment must be continuously monitored using an anaerobic indicator strip in each jar or chamber.

  • Replication: All experiments should be performed in triplicate to ensure the statistical validity of the results.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 5-Chloro-1-ethyl-4-nitro-1H-imidazole against anaerobic bacteria. The data generated from these assays will be crucial in determining the compound's spectrum of activity, potency, and bactericidal potential. Favorable results would warrant further investigation, including testing against a broader panel of clinical isolates, exploring mechanisms of resistance, and evaluating its efficacy in animal models of anaerobic infection.

References

  • Clinical and Laboratory Standards Institute. (2007). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Seventh Edition. CLSI document M11-A7. Retrieved from [Link]

  • Snydman, D. R., Jacobus, N. V., McDermott, L. A., Ruthazer, R., Goldstein, E. J. C., & Finegold, S. M. (2007). National Survey on the Susceptibility of Bacteroides fragilis Group: Report and Analysis of Trends in the United States from 1997 to 2004. Antimicrobial Agents and Chemotherapy, 51(5), 1649–1655. Retrieved from [Link]

  • Lee, Y., Park, Y., Kim, M., & Lee, K. (2014). Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital. Annals of Laboratory Medicine, 34(2), 151. Retrieved from [Link]

  • G., S., P., S., G., S., & S., M. (2020). Phenotypic and Genotypic Correlation of Antimicrobial Susceptibility of Bacteroides fragilis: Lessons Learnt. Journal of Clinical and Diagnostic Research. Retrieved from [Link]

  • Thornsberry, C. (1977). Techniques for Anaerobic Susceptibility Testing. The Journal of Infectious Diseases, 135(Supplement), S12–S16. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2018). M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Retrieved from [Link]

  • Owolabi, J. O., Iyasele, J. U., & Usman, L. A. (2020). The Potential Antifungal and Antibacterial of 5- Chloro-1- Methyl- 4- Nitroimidazole. International Journal of Research and Scientific Innovation, 7(7). Retrieved from [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9–20. Retrieved from [Link]

  • Faria, C., Rodrigues, F., & Garcia, V. (2007). Prevotella intermedia and Porphyromonas gingivalis isolated from osseointegrated dental implants: colonization and antimicrobial susceptibility. Brazilian Journal of Microbiology, 38(2), 252–256. Retrieved from [Link]

  • Nagy, E., Urbán, E., Nord, C. E., & ESCMID Study Group on Anaerobic Infections. (2011). Antimicrobial susceptibility of Bacteroides fragilis group isolates in Europe: 20 years of experience. Clinical Microbiology and Infection, 17(3), 371–379. Retrieved from [Link]

  • Fiedler, K., Pfaller, S., Riedel, T., & Rattei, T. (2021). Surveillance of Antimicrobial Susceptibility of Anaerobe Clinical Isolates in Southeast Austria: Bacteroides fragilis Group Is on the Fast Track to Resistance. Microorganisms, 9(4), 868. Retrieved from [Link]

  • ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - Anaerobe. Retrieved from [Link]

  • BioTech Times. (2023). What Are Some Common Techniques Used to Cultivate and Study Anaerobic Microorganisms? Retrieved from [Link]

  • Hoogkamp-Korstanje, J. A. A. (1997). Methods for susceptibility testing of anaerobic bacteria. International Journal of Antimicrobial Agents, 8(2), 99–104. Retrieved from [Link]

  • Thornsberry, C. (1977). Techniques for anaerobic susceptibility testing. The Journal of Infectious Diseases, 135 Suppl, S12–S16. Retrieved from [Link]

  • Thornsberry, C. (1977). Techniques for Anaerobic Susceptibility Testing. The Journal of Infectious Diseases, 135(Supplement), S12–S16. Retrieved from [Link]

  • Washington, J. A. (1979). In vitro susceptibility testing of anaerobic bacteria. Scandinavian Journal of Infectious Diseases. Supplementum, 19, 13–16. Retrieved from [Link]

  • Edwards, D. I. (1980). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. Sexually Transmitted Infections, 56(5), 285–290. Retrieved from [Link]

  • van Winkelhoff, A. J., Herrera, D., Oteo, A., & Sanz, M. (2000). Antimicrobial Susceptibilities of Porphyromonas gingivalis, Prevotella intermedia, and Prevotella nigrescens spp. Isolated in Spain. Antimicrobial Agents and Chemotherapy, 44(4), 1097–1099. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Metronidazole Benzoate? Retrieved from [Link]

  • Schmalzbauer, B., Soney, M., & Ofial, A. R. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. Journal of the American Chemical Society, 144(43), 19939–19947. Retrieved from [Link]

  • Brook, I., Wexler, H. M., & Goldstein, E. J. C. (2013). Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing. Clinical Microbiology Reviews, 26(3), 526–546. Retrieved from [Link]

  • Santos, V. R., Pimenta, F. C., de Aguiar, M. C. F., do Carmo, M. A. V., Naves, M. D., & de Faria, L. M. (2002). Susceptibility of Prevotella intermedia/Prevotella nigrescens (and Porphyromonas gingivalis) to propolis (bee glue) and other antimicrobial agents. Anaerobe, 8(1), 9–15. Retrieved from [Link]

  • Nagy, E., & Urbán, E. (2017). Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? Antibiotics, 6(4), 27. Retrieved from [Link]

  • Ednie, L. M., Rattan, A., & Jacobs, M. R. (2003). An in vitro time-kill assessment of linezolid and anaerobic bacteria. Journal of Antimicrobial Chemotherapy, 51(2), 441–444. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M11 - Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Retrieved from [Link]

  • Al-Ahmad, A., Ameen, H., Pelz, K., Karygianni, L., Wittmer, A., Anderson, A. C., & Hellwig, E. (2022). Antibiotic Susceptibility and Resistance Genes in Oral Clinical Isolates of Prevotella intermedia, Prevotella nigrescens, and Prevotella melaninogenica. Antibiotics, 11(7), 896. Retrieved from [Link]

  • Nagalakshmi, R. (2016, November 28). Cultivation of Anaerobic Bacteria. Slideshare. Retrieved from [Link]

  • Wróblewska, J., Kaźmierczak, J., & Marchel, H. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 946. Retrieved from [Link]

  • Leibniz Institute DSMZ. (n.d.). Cultivation of Anaerobes. Retrieved from [Link]

  • Dahlén, G., & Renvert, S. (2001). Presence and antibiotic resistance of porphyromonas gingivalis, prevotella intermedia, and prevotella nigrescens in children. Acta Odontologica Scandinavica, 59(6), 359–364. Retrieved from [Link]

  • University of Nebraska–Lincoln. (n.d.). ANAEROBIC BACTERIA. Retrieved from [Link]

  • ANSI Webstore. (n.d.). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Eighth Edition. Retrieved from [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 questions with answers in FUSOBACTERIUM NUCLEATUM | Science topic. Retrieved from [Link]

  • Behbehani, M. J., & Heeley, J. D. (1982). Simple and convenient method for culturing anaerobic bacteria. Journal of Clinical Microbiology, 15(1), 173–174. Retrieved from [Link]

  • Owolabi, J., Iyasele, J., & Usman, L. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. International Journal of Research and Scientific Innovation, XI(VII). Retrieved from [Link]

  • Zhang, S., Wang, S., & Hu, M. (2022). Isolation and characterization of novel Fusobacterium nucleatum bacteriophages. Frontiers in Microbiology, 13. Retrieved from [Link]

  • Diaz, P. I., Rogers, A. H., & Zilm, P. S. (2025, June 6). Fusobacterium nucleatum: strategies for adapting to aerobic stress. Journal of Bacteriology. Retrieved from [Link]

  • Zhang, N., & Xu, H. H. K. (2016). Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers. Journal of Dentistry, 52, 62–69. Retrieved from [Link]

  • Lima, S., Hsueh, W.-H., & Wu, N.-H. (2025, January 8). Characterization of Clinical Fusobacterium nucleatum Isolates from Oral Squamous Cell Carcinoma Patients. bioRxiv. Retrieved from [Link]

  • Muchová, M. (2021). CHARACTERISATION OF FUSOBACTERIUM NUCLEATUM BIOFILMS AND CYCLIC DI-NUCLEOTIDE PRODUCTION. University of Birmingham. Retrieved from [Link]

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  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2018). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 23(10), 2530. Retrieved from [Link]

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  • Küçükgüzel, I., Oruç, E. E., Rollas, S., & Sahin, F. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. European Journal of Medicinal Chemistry, 38(10), 919–925. Retrieved from [Link]

  • Khan, K. M., Salar, U., Tauseef, S., Miana, G. A., Yousuf, S., Naz, F., Taha, M., Khan, S., & Perveen, S. (2016). 5-Nitroimidazole Derivatives and their Antimicrobial Activity. Journal of the Chemical Society of Pakistan, 38(2). Retrieved from [Link]

Sources

Application

Application Note: Optimized Protocol for the Regioselective Nitration of 1-Ethyl-1H-imidazole

Executive Summary This application note details a robust, scalable protocol for the electrophilic nitration of 1-ethyl-1H-imidazole to synthesize 1-ethyl-4-nitro-1H-imidazole . Unlike electron-rich heterocycles, the imid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the electrophilic nitration of 1-ethyl-1H-imidazole to synthesize 1-ethyl-4-nitro-1H-imidazole . Unlike electron-rich heterocycles, the imidazole ring becomes deactivated in the strongly acidic nitration media due to protonation (forming the imidazolium cation). Consequently, this protocol utilizes a controlled high-temperature mixed-acid strategy to overcome the activation energy barrier while ensuring regioselectivity for the C4 position.

Key Deliverables:

  • Regioselectivity: >95% favorability for the 4-nitro isomer.

  • Safety: Engineered controls for exothermic addition and thermal runaway prevention.

  • Purity: Isolation strategy yielding >98% purity without chromatographic separation.

Scientific Principles & Mechanism[1]

The Deactivation Challenge

In standard nitration media (H₂SO₄/HNO₃), 1-ethylimidazole exists almost exclusively as the 1-ethylimidazolium cation . This positive charge significantly deactivates the ring toward further electrophilic attack by the nitronium ion (


).
Regioselectivity (C4 vs. C5)

While the free base of 1-alkylimidazoles typically undergoes substitution at C5 (adjacent to the N1-alkyl group) due to inductive stabilization, the imidazolium cation directs electrophilic attack to the C4 position (adjacent to the N3). This shift occurs because the transition state for C4 substitution on the cation is lower in energy than that for C5, minimizing electrostatic repulsion with the protonated N3.

Reaction Scheme:



Experimental Configuration

Reagents & Materials
ReagentGradeRoleHazards
1-Ethyl-1H-imidazole>98%SubstrateCorrosive, Irritant
Sulfuric Acid (H₂SO₄)98% Conc.[1]Solvent/CatalystCorrosive, Dehydrating
Nitric Acid (HNO₃)70% or Fuming (90%)Nitrating AgentOxidizer, Corrosive
Ammonium Hydroxide (NH₄OH)28-30%NeutralizationVolatile Base
Dichloromethane (DCM)HPLC GradeExtraction SolventCarcinogen (suspected)
Sodium Sulfate (Na₂SO₄)AnhydrousDrying AgentIrritant
Equipment
  • Reactor: 3-neck round-bottom flask (RBF) equipped with a reflux condenser, pressure-equalizing addition funnel, and internal temperature probe.

  • Temperature Control: Oil bath with magnetic stirring/heating plate; Ice-water bath for quenching.

  • Safety: Blast shield, fume hood (high flow), acid-resistant gloves (butyl rubber).

Detailed Protocol

Phase 1: Preparation of the Nitrating Mixture (Exothermic)
  • Setup: Place the 3-neck RBF in an ice bath. Ensure the internal temperature probe is submerged.

  • Acid Charge: Charge Conc. H₂SO₄ (5.0 equiv) into the flask. Begin slow stirring.

  • Substrate Addition: Add 1-ethyl-1H-imidazole (1.0 equiv) dropwise to the cold sulfuric acid.

    • Critical Note: This step is highly exothermic due to protonation. Maintain internal temperature

      
      .
      
    • Observation: The solution will become viscous.

Phase 2: Nitration Reaction[3]
  • Nitric Acid Addition: Transfer Conc. HNO₃ (1.5 - 2.0 equiv) to the addition funnel.

  • Controlled Addition: Add HNO₃ dropwise to the H₂SO₄/Substrate mixture.

    • Rate: Adjust drop rate to maintain internal temperature

      
      .
      
    • Safety: Evolution of brown

      
       fumes may occur; ensure vigorous venting.
      
  • Thermal Activation: Once addition is complete, remove the ice bath. Transfer the flask to the oil bath.

  • Heating: Gradually ramp the temperature to 90°C - 100°C .

    • Duration: Reflux at this temperature for 4 - 6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 95:5) or HPLC.[2][3] The starting material (cation) is very polar; the nitro product is less polar.

Phase 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (500g per 100mL acid) with vigorous stirring.

    • Warning: Violent exotherm. Do not add water to acid; add acid to ice.

  • Neutralization: Carefully adjust the pH of the aqueous solution to pH 8-9 using 28% NH₄OH or solid Na₂CO₃.

    • Precipitation: The product may precipitate as a pale yellow solid upon neutralization.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL) .

    • Note: 1-ethyl-4-nitroimidazole has moderate water solubility; thorough extraction is required.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .

  • Concentration: Filter and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol or Ethanol/Water mixture to yield pale yellow crystals.

Visual Workflows

Reaction Mechanism & Pathway

NitrationMechanism Substrate 1-Ethylimidazole (Free Base) Cation 1-Ethylimidazolium (Deactivated Cation) Substrate->Cation + H2SO4 (Protonation) PiComplex Transition State (Sigma Complex at C4) Cation->PiComplex + NO2+ (from HNO3) High Temp Required Product 1-Ethyl-4-nitro-1H-imidazole (Major Isomer) PiComplex->Product - H+ (Re-aromatization)

Caption: Electrophilic aromatic substitution pathway favoring C4 nitration on the imidazolium cation.

Process Flowchart

ProcessFlow Start Start: 1-Ethylimidazole AcidMix Dissolve in Conc. H2SO4 (Exothermic: T < 20°C) Start->AcidMix AddHNO3 Add HNO3 Dropwise (Maintain T < 40°C) AcidMix->AddHNO3 Heat Heat to 95°C for 5h (Activation of Cation) AddHNO3->Heat Quench Quench on Crushed Ice Heat->Quench Neutralize Neutralize to pH 9 (NH4OH) Quench->Neutralize Extract Extract with DCM Dry & Evaporate Neutralize->Extract End Final Product: 1-Ethyl-4-nitroimidazole Extract->End

Caption: Step-by-step operational workflow for safe and efficient nitration.

Analytical Data & Quality Control

Expected Results:

  • Yield: 60 - 75%[2]

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 58 - 60°C (Lit. value for 1-methyl analog is ~134°C, ethyl is typically lower). Note: Verify against specific reference standard.

NMR Characterization (Simulated based on analogs):

Nucleus Shift (δ ppm) Multiplicity Assignment
¹H NMR 1.45 Triplet (3H) -CH₂CH₃
4.10 Quartet (2H) N-CH₂ -CH₃
7.80 Doublet (1H) C5-H
8.30 Doublet (1H) C2-H (Deshielded)
¹³C NMR 15.0 Methyl
42.5 Methylene
122.0 C5
136.0 C2

| | 147.0 | | C4-NO₂ |[3]

Safety & Hazard Analysis

  • Thermal Runaway: The nitration of imidazoles requires heat to proceed, but the accumulation of unreacted nitric acid at low temperatures can lead to a runaway exotherm once heating begins. Mitigation: Ensure consistent stirring and gradual temperature ramping.

  • NOx Fumes: The reaction generates toxic nitrogen oxides. Mitigation: Use a scrubber system or high-efficiency fume hood.

  • Acid Burns: Concentrated H₂SO₄ and HNO₃ are severe tissue hazards. Mitigation: Full PPE including face shield and acid apron.

References

  • Regioselectivity in Imidazole Nitration

    • Title: Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
    • Source: Arabian Journal of Chemistry, 2014.
    • URL:[Link]

  • General Nitration Protocols

    • Title: Nitration of imidazoles with various nitrating agents.[1][4][5][6][7]

    • Source: Chemistry of Heterocyclic Compounds, 1970.[4]

    • URL:[Link]

  • Safety in Nitration

    • Title: Process for the safe nitration of 2-methylimidazole.[8][5]

    • Source: US P
    • URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Nitroimidazole Synthesis

Topic: Troubleshooting Guide for 5-Nitroimidazole Synthesis Content Type: Technical Support Center (Q&A/FAQ) Audience: Researchers, Process Chemists, Drug Developers Status: Operational Lead Scientist: Dr. Aris Thorne, S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for 5-Nitroimidazole Synthesis Content Type: Technical Support Center (Q&A/FAQ) Audience: Researchers, Process Chemists, Drug Developers

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Nitration, Regioselectivity, and Purification Protocols

Executive Summary

The 5-nitroimidazole scaffold is the pharmacophore backbone for a critical class of antimicrobials, including Metronidazole, Tinidazole, and Secnidazole.[1][2][3][4] Synthesizing this core involves two high-risk stages: the exothermic nitration of the imidazole ring and the regioselective


-alkylation of the resulting 4(5)-nitroimidazole intermediate.

This guide addresses the three most common failure modes reported by our user base:

  • Thermal Runaway & Low Yield during nitration.[5]

  • Regiochemical Inversion (formation of the inactive 4-nitro isomer).

  • Purification Bottlenecks in separating isomers.

Part 1: The Nitration Phase (Synthesis of 4(5)-Nitroimidazole)

Q1: My yield for the nitration of 2-methylimidazole is consistently low (<50%), and the reaction mixture turns dark/tarry. What is happening?

Diagnosis: You are likely experiencing oxidative degradation of the imidazole ring.[6] While the imidazole ring is aromatic, it is electron-rich.[5] Under harsh nitration conditions (high temperature, excess strong acid), the ring can undergo oxidative cleavage, breaking down into oxalic acid or parabanic acid rather than nitrating.

Troubleshooting Protocol:

  • Temperature Staging: Do not heat immediately. The addition of the imidazole to the nitrating mixture (HNO₃/H₂SO₄) is exothermic. Maintain the internal temperature at 0–5°C during addition. Only ramp to reaction temperature (usually 80–90°C) after full addition.

  • Acid Ratio: Ensure you are using a "phlegmatizing" approach. A high ratio of H₂SO₄ to HNO₃ acts as a heat sink and solvent, preventing localized hot spots that lead to oxidation. A standard industrial ratio is 1:3 (HNO₃:H₂SO₄) by weight.

  • Quenching: Pour the reaction mixture onto crushed ice, not water. The heat of dilution can trigger secondary decomposition if not controlled.

Q2: I am worried about thermal runaway. How can I validate the safety of my nitration protocol?

Expert Insight: Nitration of imidazoles is classified as a potentially hazardous operation due to the release of NOx gases and significant exotherms.

Safety Validation Steps:

  • DSC Analysis: Run a Differential Scanning Calorimetry (DSC) test on your starting material + acid mixture (micro-scale) to identify the onset temperature of decomposition.

  • Visual Check: If brown fumes (NOx) appear before the heating ramp, your addition rate is too fast, or your cooling is insufficient.

Part 2: The Alkylation Phase (Regioselectivity)[7]

Q3: I am trying to synthesize a 5-nitroimidazole derivative (e.g., Metronidazole), but NMR shows I have mostly the 4-nitro isomer. Why?

The Mechanism: The starting material, 4(5)-nitroimidazole, exists in tautomeric equilibrium.[7] When you alkylate in basic conditions (e.g., K₂CO₃/DMF or NaH/THF), the reaction proceeds via the nitroimidazole anion.

  • Steric/Electronic Control: The nitrogen atom distant from the nitro group is more nucleophilic and less sterically hindered.

  • Result: Basic alkylation preferentially yields the 1-alkyl-4-nitroimidazole (the inactive isomer).[5]

The Solution (Acidic Alkylation): To favor the 1-alkyl-5-nitroimidazole , you must shift the mechanism from kinetic anion alkylation to thermodynamic control or specific acid-catalyzed pathways.[5]

Protocol Adjustment:

  • Switch Conditions: Use acidic media (e.g., formic acid/sulfuric acid) or neutral conditions with specific alkylating agents (like epoxides).

  • Mechanism: In acidic conditions, the reaction often proceeds via quaternization of the imidazole followed by elimination/rearrangement, or simply by protonating the more basic N-3, forcing alkylation at N-1 (adjacent to the nitro group).

  • Reference Standard: Rao et al. demonstrated that alkylation in acidic media at lower temperatures (75°C) favors the 5-nitro isomer, whereas high temperatures (140°C) can revert to the 4-nitro isomer [1].

Data Table: Alkylation Conditions vs. Isomer Ratio

ConditionPrimary MechanismMajor ProductTypical Ratio (5-nitro : 4-nitro)
Basic (NaH, DMF)Anion Alkylation (Kinetic)4-nitro (Inactive)1 : 9
Neutral (Epoxide, EtOH)Direct AlkylationMixture1 : 1 to 1 : 2
Acidic (HCOOH/H₂SO₄)Thermodynamic/Quaternization5-nitro (Active)10 : 1
Part 3: Visualization & Logic Flow

Figure 1: Reaction Pathway & Decision Tree This diagram illustrates the bifurcation point where the choice of alkylation conditions determines whether you obtain the active drug (5-nitro) or the inactive byproduct (4-nitro).

G Start Start: Imidazole / 2-Methylimidazole Nitration Step 1: Nitration (HNO3/H2SO4, 90°C) Start->Nitration Exothermic! Intermediate Intermediate: 4(5)-Nitroimidazole (Tautomeric Mixture) Nitration->Intermediate Yield ~60-70% Decision Step 2: Alkylation Conditions Intermediate->Decision Path_Basic Basic Conditions (K2CO3 or NaH) Decision->Path_Basic Kinetic Control Path_Acidic Acidic Conditions (HCOOH or H2SO4) Decision->Path_Acidic Thermodynamic Control Product_4 Major Product: 1-Alkyl-4-Nitroimidazole (INACTIVE) Path_Basic->Product_4 Sterically favored Product_5 Major Product: 1-Alkyl-5-Nitroimidazole (ACTIVE PHARMACOPHORE) Path_Acidic->Product_5 Desired Pathway

Caption: Figure 1. Divergent synthesis pathways for nitroimidazoles. Acidic alkylation is critical for accessing the biologically active 5-nitro isomer.[5]

Part 4: Purification & Analysis

Q4: I have a mixture of isomers. How do I separate them without column chromatography (scale-up issue)?

Methodology: Isomers of nitroimidazoles often exhibit significantly different basicity and solubility profiles.

  • pH Swing Precipitation:

    • The 5-nitro isomers are generally less basic than 4-nitro isomers due to the electron-withdrawing nitro group being closer to the tertiary nitrogen (N-3).[5]

    • Dissolve the crude mixture in dilute acid (HCl).

    • Slowly basify with Ammonia (NH₄OH) to pH 2.0–2.5 . The less basic 5-nitro isomer often precipitates first (if solid).[5]

    • Filter, then raise pH to >9 to recover the 4-nitro isomer if needed.[5]

  • Solvent Trituration:

    • Many 1-alkyl-5-nitroimidazoles are soluble in acetone but less soluble in water/ethanol mixtures compared to their 4-nitro counterparts.[5]

Q5: How do I confirm the regiochemistry?

Analytical Standard:

  • 1H NMR: The proton on the imidazole ring (C-4 or C-5) shifts distinctively.[5]

    • 5-Nitro Isomer: The C-4 proton (adjacent to the nitro) typically appears downfield (approx 7.9–8.0 ppm in DMSO-d6).[5]

    • 4-Nitro Isomer: The C-5 proton (adjacent to the alkyl group) appears slightly upfield (approx 7.6–7.8 ppm) [2].[5]

  • NOE (Nuclear Overhauser Effect): Irradiate the N-alkyl group protons.[5]

    • If you see an enhancement of the ring proton, the alkyl group is adjacent to the proton (Structure: 1-alkyl-4-nitroimidazole).[5]

    • If NO enhancement is seen (because the nitro group blocks the interaction), it is likely the 1-alkyl-5-nitroimidazole .[5]

References
  • Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (17), 2399-2402. Link

  • Nagarajan, K., et al. (1982). Nitroimidazoles: Part IV—1-Sulphonyl-4-nitro-& 1-sulphonyl-5-nitro-imidazoles.[5] Indian Journal of Chemistry, 21B, 1006-1021.

  • US Patent 4209631A. (1980). Process for the safe nitration of 2-methylimidazole. Link

  • BenchChem. (2025).[8][9] Safety Data Sheet: 2-Methyl-5-nitroimidazole. Link

Sources

Optimization

resolving peak overlap in 1H NMR of 5-Chloro-1-ethyl-4-nitro-1h-imidazole

Executive Summary This guide addresses signal resolution challenges in the 1H NMR spectroscopy of 5-Chloro-1-ethyl-4-nitro-1H-imidazole . While the theoretical spectrum of this molecule is simple (one aromatic singlet, o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses signal resolution challenges in the 1H NMR spectroscopy of 5-Chloro-1-ethyl-4-nitro-1H-imidazole . While the theoretical spectrum of this molecule is simple (one aromatic singlet, one ethyl system), experimental reality often presents overlaps due to regioisomeric contamination (4-nitro vs. 5-nitro isomers), precursor carryover , or solvent masking .

This document provides advanced troubleshooting protocols for researchers observing signal congestion, specifically focusing on the critical H-2 aromatic proton and the N-ethyl aliphatic signals.

The Spectral Landscape

Before troubleshooting, validate your expectations. The 5-Chloro-1-ethyl-4-nitro-1H-imidazole molecule possesses distinct magnetic environments.

Proton EnvironmentMultiplicityApprox. Shift (

, ppm)*
Coupling (

, Hz)
H-2 (Aromatic) Singlet (

)
7.80 – 8.35-
N-CH

(Ethyl)
Quartet (

)
4.00 – 4.20~7.2
CH

(Ethyl)
Triplet (

)
1.40 – 1.50~7.2

*Shifts are solvent-dependent. Values based on standard nitroimidazole derivatives [1, 2].

Troubleshooting Guide: Resolving Peak Overlap

Issue 1: "I see two closely spaced singlets in the aromatic region (7.8–8.4 ppm). Is my product impure?"

Diagnosis: This is the hallmark of regioisomeric contamination . Syntheses involving the nitration of 5-chloro-1-ethylimidazole often yield a mixture of the desired 4-nitro isomer and the unwanted 5-nitro isomer (or vice versa, depending on the starting material). The H-2 protons of these isomers have very similar chemical environments and often overlap in standard solvents like CDCl


 or DMSO-

.

Protocol: The Benzene-


 Solvent Shift (ASIS) 
Aromatic solvents induce specific shielding effects that can resolve overlapping imidazole signals.
  • Evaporate your current NMR sample to dryness (if stable) or prepare a fresh 5 mg sample.

  • Dissolve in 0.6 mL of Benzene-

    
     (C
    
    
    
    D
    
    
    )
    .
  • Acquire the 1H NMR spectrum.[1][2][3][4][5]

    • Mechanism:[4][6] The benzene rings stack against the electron-deficient nitroimidazole ring. The geometry of this stacking differs between the 4-nitro and 5-nitro isomers due to steric hindrance from the chlorine atom, causing differential shielding of the H-2 proton [3].

  • Result: The overlapping singlets should separate significantly (

    
     ppm), allowing for accurate integration and purity calculation.
    
Issue 2: "The H-2 singlet is buried under the solvent residual peak."

Diagnosis: Solvent masking.

  • CDCl

    
    :  Residual peak at 7.26 ppm (usually safe, as H-2 is >7.8 ppm).
    
  • DMF-

    
    :  Residual formyl proton at ~8.03 ppm. This is a high-risk overlap for nitroimidazoles.
    
  • Impurities: Unreacted imidazole precursors may have protons near 7.5–7.8 ppm.

Protocol: Temperature-Dependent Shift If changing solvents is not possible (e.g., solubility limits), exploit the temperature coefficient of the active proton.

  • Setup: Calibrate the probe to 25°C (298 K).

  • Experiment: Run the spectrum.

  • Modify: Increase temperature to 45°C (318 K).

  • Compare: The H-2 signal of the imidazole, being part of a rigid aromatic system, will shift slightly differently than the solvent residual peak or exchangeable protons.

    • Note: Do not exceed 50°C if the compound's thermal stability is unverified, as nitroimidazoles can be energetic [1].

Issue 3: "The Ethyl CH quartet (~4.1 ppm) is obscured by a broad water peak."

Diagnosis: Wet solvent (DMSO-


 + H

O). Water in DMSO appears around 3.33 ppm but can shift downfield to ~4.0 ppm depending on concentration, pH, and hydrogen bonding, obscuring the quartet.

Protocol: D


O Shake or Solvent Suppression 
  • D

    
    O Shake:  Add 1-2 drops of D
    
    
    
    O to the NMR tube and shake. The water signal will broaden and shift, or disappear via exchange (if it's an exchangeable proton), revealing the non-exchangeable ethyl quartet.
  • Presaturation: Use a pulse sequence with solvent suppression (e.g., zgpr or noesypr1d) targeting the water frequency. This suppresses the water signal without affecting the ethyl quartet, provided the chemical shift difference is at least 0.1 ppm.

Strategic Workflow: Deconvolution of Signals

The following diagram outlines the decision process for resolving spectral overlaps in substituted nitroimidazoles.

NMR_Resolution Start Start: Overlapping Signal Detected Region_Check Identify Region Start->Region_Check Aromatic Aromatic Region (H-2) (7.5 - 8.5 ppm) Region_Check->Aromatic Aliphatic Aliphatic Region (Ethyl) (1.0 - 4.5 ppm) Region_Check->Aliphatic Isomer_Q Suspect Regioisomers? Aromatic->Isomer_Q Water_Q Overlap with Water/Solvent? Aliphatic->Water_Q Benzene_Test Run in Benzene-d6 (ASIS Effect) Isomer_Q->Benzene_Test Yes HSQC Run 1H-13C HSQC (Resolve by Carbon Shift) Benzene_Test->HSQC Still Unresolved D2O_Shake D2O Shake Test Water_Q->D2O_Shake Broad Peak Solv_Supp Solvent Suppression (Presaturation) Water_Q->Solv_Supp Sharp Solvent Peak

Figure 1: Decision tree for troubleshooting NMR signal overlap in 5-Chloro-1-ethyl-4-nitro-1H-imidazole.

Frequently Asked Questions (FAQ)

Q: Can I use NOESY to distinguish the 4-nitro and 5-nitro isomers? A: Yes, but it requires careful analysis.

  • 5-Chloro-1-ethyl-4-nitro isomer: The Ethyl group (N1) is spatially distant from the Chlorine (C5) and the Nitro (C4). The H-2 proton is between N1 and N3. You will see a strong NOE between the Ethyl CH

    
     and H-2.
    
  • 4-Chloro-1-ethyl-5-nitro isomer: The Ethyl group (N1) is adjacent to the Nitro group (C5). The H-2 is still between N1 and N3.

  • Differentiation: The key is the Ethyl-to-Substituent NOE. In the 5-nitro isomer, the bulky nitro group at C5 may show a weak NOE to the ethyl protons (or cause broadening). However, the most definitive method is 1H-13C HMBC , looking for the correlation between H-2 and the quaternary carbons (C4/C5). The C-NO

    
     and C-Cl carbons have distinct chemical shifts (~145 ppm vs ~120-130 ppm) [4].
    

Q: Why is my integration ratio for H-2 vs. Ethyl incorrect (e.g., 0.8 : 2.0)? A: This is likely due to relaxation time (


) differences .
The H-2 proton in nitroimidazoles is isolated (no adjacent protons for efficient dipolar relaxation) and adjacent to quadrupolar nitrogens. It often has a very long 

(3–5 seconds). If your relaxation delay (

) is too short (e.g., 1 second), the H-2 signal will be partially saturated and integrate lower than the ethyl protons.
  • Fix: Increase

    
     to 10–15 seconds for quantitative integration.
    

Q: Are there reference spectra available? A: Yes. Comparison with 1-methyl analogs is often sufficient for assignment. The 1-methyl-4-nitroimidazole spectrum typically shows H-2 at


 7.8–8.3 ppm [2]. The ethyl group simply adds the characteristic triplet-quartet pattern upfield.

References

  • Hakmaoui, Y., et al. (2022).[7] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.[7] [Link]

  • CSIRO Publishing . (2020). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Australian Journal of Chemistry.[4] [Link]

  • National Institute of Standards and Technology (NIST) . (2025). 1H-Imidazole, 5-chloro-1-methyl-4-nitro- Spectra. NIST Chemistry WebBook, SRD 69.[8] [Link]

Sources

Troubleshooting

Technical Support Center: 5-Chloro-1-ethyl-4-nitro-1H-imidazole

Welcome to the technical support center for 5-Chloro-1-ethyl-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-1-ethyl-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Please note that while this guide focuses on the ethyl derivative, much of the stability information is inferred from its close structural analog, 5-Chloro-1-methyl-4-nitroimidazole, and general principles of nitroimidazole chemistry due to a lack of extensive specific data for the ethyl compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • A significant decrease in the peak area of the parent compound in HPLC analysis over a short period.

  • The appearance of new, unidentified peaks in the chromatogram.

  • A noticeable change in the color of the solution (e.g., turning yellow or brown).

Potential Causes & Solutions:

  • Hydrolysis: The imidazole ring can be susceptible to hydrolysis, especially under non-neutral pH conditions. Liquid dosage forms and aqueous solutions are more prone to degradation.[1]

    • Solution: Maintain the pH of your solution as close to neutral (pH 7) as possible, unless your experimental conditions require otherwise. Use buffered solutions to ensure pH stability. If possible, prepare fresh solutions immediately before use.

  • Photodegradation: Nitroimidazole compounds can be sensitive to light, which can induce photo-oxidation and photolysis.[2][3] Exposure to UV or even ambient light can lead to degradation.

    • Solution: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.[1] Minimize the exposure of your samples to light during preparation and handling. When conducting photostability studies, follow established guidelines such as those from the ICH.[4]

  • Oxidation: The imidazole moiety can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and certain reactive species.[3]

    • Solution: If you suspect oxidation is an issue, consider de-gassing your solvents before use. You can also blanket your solutions with an inert gas like nitrogen or argon.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Symptoms:

  • High variability in analytical measurements between replicate samples.

  • Drifting baseline or unexpected peaks in analytical readouts.

Potential Causes & Solutions:

  • Solvent Effects: The choice of solvent can influence the stability of the compound. While some sources indicate high solubility in polar solvents, the reactivity in these solvents may vary.[5]

    • Solution: Ensure the compound is fully dissolved in your chosen solvent. If you are using a new solvent system, it is advisable to perform a preliminary stability check. For analytical purposes, acetonitrile and water with a modifier like formic or phosphoric acid are commonly used for related compounds.[6]

  • Temperature Fluctuations: Higher temperatures generally accelerate the rate of chemical degradation.[1][2][7]

    • Solution: Store stock solutions and samples at recommended low temperatures (e.g., 2-8 °C or frozen), and protect them from temperature cycling. During experiments, maintain a consistent and controlled temperature.

Issue 3: Solution Color Change or Precipitation

Symptoms:

  • The initially clear solution becomes colored.

  • Formation of a precipitate over time.

Potential Causes & Solutions:

  • Degradation Product Formation: The color change is often an indication of the formation of degradation products, which may have different chromophores.

    • Solution: Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. This can help in optimizing the experimental conditions to minimize degradation.

  • Poor Solubility of Degradants: The degradation products may have lower solubility in the chosen solvent system, leading to precipitation.

    • Solution: If precipitation occurs, you may need to adjust the solvent composition or reduce the concentration of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving 5-Chloro-1-ethyl-4-nitro-1H-imidazole?

Q2: How should I store stock solutions of this compound?

A2: To ensure the stability of your stock solutions, it is recommended to:

  • Store them at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C).

  • Protect them from light by using amber vials or by wrapping the container.[1]

  • Use tightly sealed containers to prevent solvent evaporation and exposure to air.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of nitroimidazoles, the following degradation pathways are plausible:

  • Reduction of the nitro group: This is a common metabolic and degradation pathway for nitroaromatic compounds.

  • Hydrolytic cleavage: The imidazole ring or the chloro substituent may be susceptible to hydrolysis.

  • Photodegradation: Light can induce cleavage or modification of the molecule.[3]

Below is a conceptual diagram of potential degradation pathways.

G main 5-Chloro-1-ethyl-4-nitro-1H-imidazole light Light heat Heat ph pH (Acid/Base) oxygen Oxygen reduction Nitro Reduction main->reduction Reductive Conditions photodegradation Photodegradation light->photodegradation hydrolysis Hydrolysis heat->hydrolysis ph->hydrolysis oxidation Oxidation oxygen->oxidation photo_products Photolytic Products photodegradation->photo_products hydrolytic_products Hydrolytic Products hydrolysis->hydrolytic_products oxidative_products Oxidative Products oxidation->oxidative_products reduced_products Aminoimidazole Derivative reduction->reduced_products

Caption: Potential degradation pathways for 5-Chloro-1-ethyl-4-nitro-1H-imidazole.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for assessing the purity and stability of 5-Chloro-1-ethyl-4-nitro-1H-imidazole.[8] A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier (e.g., formic acid or phosphoric acid) is a common starting point for method development.[6] LC-MS can be used for the identification of degradation products.

Experimental Protocols

Protocol 1: Basic Stability Assessment in Solution

This protocol outlines a basic experiment to assess the stability of 5-Chloro-1-ethyl-4-nitro-1H-imidazole in a given solvent system under different stress conditions.

Materials:

  • 5-Chloro-1-ethyl-4-nitro-1H-imidazole

  • Solvent of interest (e.g., buffered aqueous solution, methanol, acetonitrile)

  • Amber and clear glass vials

  • HPLC system with UV detector

  • pH meter

  • Incubator/oven

  • Photostability chamber (optional)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several amber and clear vials.

  • Stress Conditions:

    • Thermal Stress: Place a set of amber vials in an incubator at an elevated temperature (e.g., 40°C, 60°C). Include a control sample at room temperature and one at 4°C.

    • Photostability: Place a set of clear vials in a photostability chamber or expose them to a controlled light source. Wrap a control vial in aluminum foil and place it alongside the exposed samples.[4]

    • pH Stress (for aqueous solutions): Adjust the pH of the solution to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 10 with NaOH) conditions. Keep a neutral pH sample as a control.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples by HPLC to determine the remaining percentage of the parent compound and to observe the formation of any degradation products.

G start Prepare Stock Solution aliquot Aliquot into Vials start->aliquot stress Apply Stress Conditions (Heat, Light, pH) aliquot->stress sample Collect Samples at Time Points stress->sample analyze Analyze by HPLC sample->analyze end Determine Stability Profile analyze->end

Caption: Workflow for basic stability assessment.

Data Presentation

The results from the stability study can be summarized in a table for easy comparison.

ConditionTime (hours)% Remaining Parent CompoundObservations
Control (4°C, dark) 0100%Clear, colorless solution
2499.5%No change
4899.2%No change
40°C (dark) 0100%Clear, colorless solution
2495.1%Slight yellowing
4890.3%Noticeable yellowing
Photostability (clear vial) 0100%Clear, colorless solution
885.7%Significant yellowing
2470.2%Brownish solution
pH 2 0100%Clear, colorless solution
2498.0%No significant change
pH 10 0100%Clear, colorless solution
2480.5%Significant degradation

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

References

  • Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. International Journal of Research and Scientific Innovation. Available from: [Link]

  • Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. Google Patents.
  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. National Center for Biotechnology Information. Available from: [Link]

  • Factors That Affect the Stability of Compounded Medications. PCCA. Available from: [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available from: [Link]

  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Academically. Available from: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available from: [Link]

  • 5-Chloro-1-methyl-4-nitroimidazole. PubChem. Available from: [Link]

  • 5-chloro-1-methyl-4-nitro-1H-imidazole. ChemBK. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]

Sources

Optimization

alternative synthetic routes to 5-Chloro-1-ethyl-4-nitro-1h-imidazole

Technical Support Center: Synthetic Routes to 5-Chloro-1-ethyl-4-nitro-1H-imidazole Topic: Alternative Synthetic Routes to 5-Chloro-1-ethyl-4-nitro-1H-imidazole Document ID: TSC-SYN-2025-042 Audience: Medicinal Chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Routes to 5-Chloro-1-ethyl-4-nitro-1H-imidazole

Topic: Alternative Synthetic Routes to 5-Chloro-1-ethyl-4-nitro-1H-imidazole Document ID: TSC-SYN-2025-042 Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide

Executive Summary & Core Directive

User Query: "I need a reliable synthetic route for 5-Chloro-1-ethyl-4-nitro-1H-imidazole. Direct alkylation of 4-nitro-5-chloroimidazole is yielding inseparable regioisomers. What are the alternatives?"

Senior Scientist Response: The synthesis of 5-Chloro-1-ethyl-4-nitro-1H-imidazole (Target) presents a classic heterocyclic challenge: regiocontrol .

The most common "textbook" approach—alkylating 5-chloro-4-nitroimidazole—is often a trap. Due to annular tautomerism (4-nitro vs. 5-nitro), direct alkylation typically produces a mixture of the target (1-ethyl-5-chloro-4-nitro) and its isomer (1-ethyl-4-chloro-5-nitro). Separation of these isomers is difficult due to similar polarity.

The Superior Alternative: The "Wallach-Type" Cyclization Route . By constructing the imidazole ring with the chlorine atom already fixed at the 5-position relative to the ethyl group, you guarantee the correct N1-C5 regiochemistry before the nitro group is introduced.

Synthetic Pathways & Protocols

Method A: The "Cyclization" Route (Recommended)

High Regiocontrol | Stepwise Construction

This route builds the 1-ethyl-5-chloroimidazole core first, then introduces the nitro group. Since the 5-position is blocked by chlorine, electrophilic nitration is forced to the 4-position.

Workflow Diagram:

SynthesisRoutes Oxamide N,N'-Diethyloxamide Inter1 5-Chloro-1-ethylimidazole Oxamide->Inter1 Cyclization (Wallach) PCl5 PCl5 / POCl3 Target TARGET: 5-Chloro-1-ethyl-4-nitroimidazole Inter1->Target Regioselective Nitration Nitration HNO3 / H2SO4 (Nitration) Precursor2 5-Chloro-4-nitroimidazole (Tautomeric Mix) Alkylation Et-I / Base (Direct Alkylation) Precursor2->Alkylation Alkylation->Target ~40-60% Isomer ISOMER: 1-Ethyl-4-chloro-5-nitroimidazole Alkylation->Isomer ~40-60%

Caption: Comparison of the regioselective Cyclization Route (Method A) vs. the non-selective Direct Alkylation (Method B).

Detailed Protocol (Method A):

  • Step 1: Synthesis of 5-Chloro-1-ethylimidazole

    • Reagents: N,N'-Diethyloxamide (1.0 eq), Phosphorus Pentachloride (PCl5, 2.0 eq).

    • Solvent: Toluene or POCl3 (neat).

    • Procedure:

      • Suspend N,N'-diethyloxamide in dry toluene.

      • Add PCl5 portion-wise (Caution: Exothermic, HCl evolution).

      • Heat to reflux (110°C) for 2-4 hours until HCl evolution ceases.

      • Key Mechanism: The PCl5 converts the amide carbonyls to imidoyl chlorides, which cyclize to form the imidazole ring.

      • Workup: Quench carefully with ice water. Basify with NaOH to pH 9. Extract with DCM.

    • Expected Outcome: 5-Chloro-1-ethylimidazole (Oil or low-melting solid).

    • Note: This intermediate is basic.

  • Step 2: Nitration

    • Reagents: 5-Chloro-1-ethylimidazole, Conc.[1] H2SO4, Fuming HNO3.

    • Procedure:

      • Dissolve the intermediate in Conc. H2SO4 at 0°C.[2]

      • Add Fuming HNO3 dropwise, maintaining temp < 10°C.

      • Allow to warm to RT, then heat to 60-80°C for 1-2 hours.

      • Workup: Pour onto crushed ice. Neutralize carefully with NH4OH or Na2CO3. The product usually precipitates as a solid.

    • Why it works: The 5-position is blocked by Cl. The 2-position is deactivated and sterically hindered. The 4-position is the most activated site for Electrophilic Aromatic Substitution (SEAr) in 1-alkylimidazoles [1].

Method B: Direct Alkylation (The "Troublesome" Route)

Low Regiocontrol | Readily Available Starting Materials

If you must use this route (e.g., you have bulk 5-chloro-4-nitroimidazole), you must optimize conditions to favor the N1-alkylation relative to the nitro group.

Protocol Optimization:

  • Substrate: 5-Chloro-4-nitroimidazole (often supplied as 4-chloro-5-nitroimidazole).

  • Conditions: Alkyl halides (Et-I) with weak bases (K2CO3) in aprotic polar solvents (DMF/MeCN).

  • The Problem: The "4-nitro" tautomer is generally more stable, but alkylation often occurs at the nitrogen furthest from the electron-withdrawing nitro group (steric + electronic factors), or gives mixtures.

  • Result: Often a 50:50 or 60:40 mixture of the target and the 5-nitro isomer.

Troubleshooting & FAQs

Synthesis & Reactivity

Q1: I tried Method B and I have two spots on TLC. Which one is my target?

  • Diagnostic: 5-Nitroimidazoles (Isomer) are generally less polar than 4-nitroimidazoles (Target) on silica gel.

  • Confirmation: Use 1H NMR .

    • Target (1-Ethyl-5-chloro-4-nitro): The ethyl CH2 quartet will be chemically shifted by the adjacent N1 and the magnetic anisotropy of the 5-Cl. The C2-H proton is typically around 7.5-8.0 ppm.

    • Isomer (1-Ethyl-4-chloro-5-nitro): The ethyl group is adjacent to the Nitro group (steric compression). The CH2 signal often appears downfield relative to the target due to the strong deshielding of the adjacent NO2.

  • Action: If separation is difficult, switch to Method A.

Q2: In Method A (Step 1), my yield is low. What happened?

  • Cause: Hydrolysis of the intermediate. The chloro-imidazole intermediate is sensitive to acid hydrolysis during the quench.

  • Fix: When quenching the PCl5 reaction, ensure the mixture is kept cold and immediately basified. Do not let the acidic aqueous layer stand with the product for long periods.

Q3: Can I use 1-ethyl-4-nitroimidazole and chlorinate it?

  • Analysis: Direct chlorination of nitroimidazoles is extremely difficult because the ring is electron-deficient. Electrophilic chlorination (Cl2/FeCl3) will likely fail.

  • Alternative: Lithiation (BuLi) of 1-ethyl-4-nitroimidazole at the 5-position followed by quenching with a chlorine source (e.g., CCl4 or NCS) is theoretically possible but dangerous . Nitro groups are incompatible with organolithiums (redox reactions/explosions). Do not attempt this without specialized safety controls.

Data Comparison Table
FeatureMethod A (Cyclization)Method B (Direct Alkylation)
Starting Material N,N'-Diethyloxamide5-Chloro-4-nitroimidazole
Key Reagent PCl5Ethyl Iodide / Base
Regioselectivity High (>95% Target) Low (Mix of 4-NO2 / 5-NO2)
Purification RecrystallizationColumn Chromatography (Difficult)
Scalability Good (Industrial standard)Poor (Yield loss to isomer)

References

  • Hofmann, K. (1953). Imidazole and Its Derivatives: Part I. Interscience Publishers.
  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Link

  • BenchChem Technical Support. (2025). Regioselectivity in Aromatic Nitration: A Comparative Guide. Link

  • Albericio, F., et al. (2025).[3] Serendipitous Synthesis of N,N'-Diethyloxamide. Preprints.org. Link

  • RSC Publishing. (2000). Regioselective alkylation of 4(5)-nitro-1H-imidazoles. J. Chem. Soc., Perkin Trans. 1. Link

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-1-ethyl-4-nitro-1h-imidazole

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-Chloro-1-ethyl-4-nitro-1h-imidazole. As researchers, scientists, and drug development professionals, our commitment to s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-Chloro-1-ethyl-4-nitro-1h-imidazole. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The following protocols are designed to provide not just instructions, but a deep understanding of the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

5-Chloro-1-ethyl-4-nitro-1h-imidazole is a halogenated nitroimidazole derivative. While specific toxicological data for this exact compound is limited, its structural analogs, such as 5-chloro-1-methyl-4-nitroimidazole, provide a strong basis for risk assessment. The primary hazards are associated with its potential irritant properties and the general risks of chlorinated and nitro-aromatic compounds.[1][2][3]

Core Rationale: The chloro- and nitro- functional groups are reactive and contribute to the compound's biological and chemical properties. Improper disposal can lead to skin and eye irritation for personnel and introduce persistent, potentially toxic substances into the environment.[4] Therefore, all handling and disposal procedures are designed to minimize exposure and prevent environmental release.

Summary of Potential Hazards (Based on Analog Compounds):

Hazard ClassificationDescriptionPrecautionary Statement Reference
Skin Irritation Causes skin irritation upon contact.[1][2]P264, P280, P302+P352[1]
Eye Irritation Causes serious eye irritation.[1][5]P280, P305+P351+P338[1][5]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1][5]P261, P271, P304+P340[1]
Acute Oral Toxicity Analogous nitroimidazoles are classified as harmful if swallowed.[6][7][8]P270, P301+P312[7]
Environmental Hazard Chlorinated organic compounds can be persistent in the environment. Discharge into drains or soil must be avoided.[2][6]Avoid release to the environment.[2]

The Disposal Decision Workflow

The following workflow provides a visual guide to the decision-making process for the proper disposal of 5-Chloro-1-ethyl-4-nitro-1h-imidazole waste. This ensures that all critical checkpoints, from waste characterization to final disposal, are systematically addressed.

DisposalWorkflow cluster_0 Phase 1: Waste Characterization & Segregation cluster_1 Phase 2: Quantity & Type Assessment cluster_2 Phase 3: Disposal Route Selection cluster_3 Phase 4: Final Disposition start Generation of 5-Chloro-1-ethyl-4-nitro-1h-imidazole Waste waste_type Characterize Waste Stream: - Pure compound? - Contaminated materials? - Dilute solution? start->waste_type segregate Segregate into a dedicated, labeled, and sealed hazardous waste container. waste_type->segregate quantity_check Assess Quantity segregate->quantity_check small_quant Small Quantity (<100g or <1L) quantity_check->small_quant Small large_quant Large/Bulk Quantity (>100g or >1L) quantity_check->large_quant Large small_quant_options Option 1: Chemical Degradation (See Protocol 3.2) Option 2: Professional Disposal small_quant->small_quant_options large_quant_options Professional Disposal REQUIRED large_quant->large_quant_options professional_disposal Arrange pickup by a licensed hazardous waste disposal service. Follow all local and national regulations. small_quant_options->professional_disposal large_quant_options->professional_disposal documentation Complete all required waste disposal documentation. professional_disposal->documentation

Caption: Disposal decision workflow for 5-Chloro-1-ethyl-4-nitro-1h-imidazole waste.

Step-by-Step Disposal Protocols

Adherence to these protocols is mandatory for ensuring personnel safety and regulatory compliance.

Waste Segregation and Collection (Mandatory First Step)

Causality: Cross-contamination of waste streams can create unforeseen chemical hazards (e.g., gas evolution, exothermic reactions) and complicates the disposal process, often increasing costs. Proper labeling is a legal requirement and ensures that everyone handling the waste is aware of its contents and associated dangers.

Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for solutions or a labeled bag for solid waste).

  • Labeling: The label must, at a minimum, include:

    • "Hazardous Waste"

    • The full chemical name: "5-Chloro-1-ethyl-4-nitro-1h-imidazole"

    • Associated hazards (e.g., "Irritant," "Handle with PPE").

    • The date of accumulation.

  • Collection:

    • Solid Waste: Collect unused or waste product directly into the designated container. Avoid creating dust.[9]

    • Contaminated Materials: Any items that have come into direct contact with the compound (e.g., gloves, weigh boats, pipette tips, bench paper) must be considered contaminated and disposed of in the same hazardous waste container.[9]

    • Solutions: Collect aqueous or solvent-based solutions in a designated, sealed liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Storage: Store the sealed waste container in a well-ventilated area, away from incompatible materials, until it is ready for disposal.[1] The container should be kept locked up or in an otherwise secure location.[1][10]

Disposal of Small Quantities (Laboratory Scale)

For very small, research-scale quantities, chemical degradation may be an option if permitted by your institution and if you have the appropriate facilities and expertise. However, the primary and most recommended route is always through a professional disposal service.

Note: The following is a conceptual protocol based on the degradation of similar compounds. It must be validated under controlled conditions by trained personnel before implementation.

Principle: Advanced oxidation processes (AOPs) can be effective for the degradation of nitroimidazole compounds.[11] These methods utilize highly reactive species, like hydroxyl radicals (HO•), to break down the molecule.

Conceptual Protocol: Fenton Oxidation (for dilute aqueous solutions)

  • Prerequisites: This procedure must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is required.

  • Preparation: Ensure the aqueous waste solution containing 5-Chloro-1-ethyl-4-nitro-1h-imidazole is acidic (pH 2.5-3.0). Adjust with sulfuric acid if necessary.

  • Initiation: To the stirring solution, slowly add a source of ferrous iron (e.g., iron(II) sulfate) to achieve a concentration of approximately 10-50 mg/L.

  • Oxidation: Slowly and carefully add 30% hydrogen peroxide. The reaction can be exothermic. The molar ratio of H₂O₂ to the nitroimidazole compound should be significantly in excess.

  • Reaction: Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure complete degradation.

  • Neutralization: After the reaction is complete, neutralize the solution with a base (e.g., sodium hydroxide) to a pH between 6.0 and 8.0.

  • Final Disposal: The treated, neutralized solution must still be disposed of in accordance with local regulations for aqueous waste.

Disposal of Bulk Quantities and Contaminated Packaging

Causality: Bulk quantities pose a significant risk if mishandled. Licensed hazardous waste disposal companies have the engineered controls, regulatory permits, and validated disposal technologies (e.g., high-temperature incineration) to manage these materials safely and effectively.[12] Incineration is often the preferred method for chlorinated organic compounds to ensure complete destruction.

Protocol:

  • Do Not Attempt On-Site Treatment: Under no circumstances should you attempt to treat or dispose of bulk quantities of 5-Chloro-1-ethyl-4-nitro-1h-imidazole yourself.

  • Engage a Professional Service: Contact your institution's EHS department to arrange for collection by a licensed and certified professional waste disposal service.[9]

  • Packaging for Transport: Ensure the waste is packaged and labeled according to the disposal vendor's specifications and in compliance with transportation regulations. This typically involves placing the primary, sealed container within a secondary, larger drum or container.

  • Contaminated Packaging: Dispose of the original product container as unused product.[9] This means it should be collected along with the chemical waste for professional disposal.

Emergency Procedures for Accidental Spills

Causality: A rapid, informed response to a spill minimizes personnel exposure and environmental contamination. The goal is to contain, collect, and then dispose of the material as hazardous waste.

Protocol:

  • Evacuate and Ventilate: Ensure adequate ventilation.[9] If a significant amount of dust is generated, evacuate the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.[1]

  • Containment: Prevent the spill from spreading or entering drains.[9]

  • Cleanup:

    • Solid Spills: Carefully sweep up the solid material, avoiding dust formation, and place it into a labeled hazardous waste container.[9]

    • Liquid Spills: Absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department, as per your institution's policy.

By adhering to these scientifically grounded and safety-focused procedures, you contribute to a culture of responsibility and ensure that your critical research work is conducted without compromising the safety of yourself, your colleagues, or the environment.

References

  • Safety Data Sheet. Angene Chemical. [Link]

  • Safety Data Sheet - Imidazole. G-Biosciences. [Link]

  • 5-Chloro-1-methyl-4-nitro-imidazole - Safety Data Sheet. WITEGA Laboratorien Berlin-Adlershof GmbH. [Link]

  • Removal of nitroimidazole antibiotics from waters by adsorption/bioadsorption on activated carbon and advanced oxidation processes. ResearchGate. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. Journal of Advances in Medicine and Medical Research. [Link]

  • Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Degradation of chlorinated nitroaromatic compounds. ResearchGate. [Link]

  • 5-chloro-1-methyl-4-nitro-1H-imidazole - Physico-chemical Properties. ChemBK. [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-1-ethyl-4-nitro-1h-imidazole

Topic: Personal protective equipment for handling 5-Chloro-1-ethyl-4-nitro-1h-imidazole Audience: Researchers, scientists, and drug development professionals.[1] Executive Safety Summary Compound Identity: Chemical Name:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-Chloro-1-ethyl-4-nitro-1h-imidazole Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Summary

Compound Identity:

  • Chemical Name: 5-Chloro-1-ethyl-4-nitro-1H-imidazole[1][2][3][4][5][6]

  • CAS Number: 123556-58-1[1][3][4][5][6]

  • Molecular Weight: 175.57 g/mol [4][5]

  • Physical State: Solid (typically crystalline powder)[1]

Critical Hazard Alert: While specific GHS data for the ethyl analog (CAS 123556-58-1) is limited, its structural analog (the methyl derivative, CAS 4897-25-0) is a known irritant and suspect mutagen.[1] You must handle this compound with the rigor reserved for potent, genotoxic nitroimidazole intermediates. [1]

  • Primary Hazards: Skin/Eye/Respiratory Irritant (High Confidence).[1]

  • Secondary Hazards: Potential Mutagenicity/Carcinogenicity (Class Effect of Nitroimidazoles).[1]

  • Reactivity: Nitro-bearing heterocycles possess high energy potential; avoid shock, friction, or high heat.[1]

Risk Assessment & Hazard Identification

This protocol utilizes a Structure-Activity Relationship (SAR) approach, deriving safety margins from the well-characterized methyl analog (CAS 4897-25-0).[1]

Hazard ClassRisk LevelMechanism of Action
Acute Toxicity Moderate Likely harmful if swallowed or inhaled.[1] Nitro-reduction metabolites can be cytotoxic.[1]
Skin/Eye Corrosion High The 5-chloro group activates the ring, making it an electrophile capable of alkylating biological nucleophiles (proteins/DNA), leading to severe irritation or sensitization.[1]
Genotoxicity Suspected Nitroimidazoles are historically associated with mutagenic activity (e.g., Ames test positive).[1] Treat as a suspected carcinogen .[1]
Thermal Stability Unstable Nitro groups on imidazole rings can decompose exothermically.[1] Do not heat >100°C without DSC data.
Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard "lab coat and glasses."[1] This compound requires barrier protection against permeation and inhalation.[1]

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Primary) Alt: N95/P3 RespiratorPrevent inhalation of particulates.[1] The nitro group allows for rapid systemic absorption via mucous membranes.[1]
Ocular Chemical Splash Goggles Safety glasses are insufficient.[1] The compound is a crystalline solid; dust ingress can cause severe corneal damage.[1]
Dermal (Hands) Double Nitrile (0.11 mm min) Or: Silver Shield/LaminateStandard nitrile offers splash protection.[1] For prolonged handling (>15 mins), use laminate gloves to prevent organic permeation.[1]
Body Tyvek® Lab Coat / Sleeve Covers Cotton lab coats absorb dusts, creating a secondary exposure source.[1] Disposable non-woven fabrics are required.[1]
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing
  • Control: All weighing must occur inside a certified chemical fume hood.

  • Static Management: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic to prevent dispersal.[1]

  • Surface Protection: Line the balance area with a plastic-backed absorbent mat (benchkote) to capture invisible micro-spills.[1]

Phase B: Solubilization & Reaction Setup
  • Solvent Choice: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile).

  • Exotherm Warning: When dissolving, add solvent slowly. The solvation energy of nitro-heterocycles can be significant.[1]

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon.[1] Oxygen can accelerate decomposition pathways in nitro-compounds at elevated temperatures.[1]

Phase C: Decontamination (The "Red Zone" Protocol)

If a spill occurs or when cleaning glassware:

  • Do NOT use Acetone immediately: Acetone can increase skin permeability if it contacts the user.[1]

  • Primary Wash: Rinse glassware with Methanol or Ethanol first (solubilizes the organic), then collect this rinse as Halogenated Organic Waste .[1]

  • Secondary Wash: Soap and water.[1][7]

Emergency Response Logic

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Drench 15 mins 2. Discard Clothing 3. Do NOT scrub (abrasion) Skin->Act_Skin Act_Eye 1. Flush 15 mins 2. Lift Eyelids 3. Consult Ophthalmologist Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Oxygen if labored 3. Monitor for Edema Inhale->Act_Inhale Medical SEEK MEDICAL ATTENTION Provide CAS: 123556-58-1 Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Figure 1: Immediate Action Logic Flow for Exposure Incidents.

Waste Disposal Strategy

Do not mix with general organic waste. The combination of a nitro group and a halogen (chlorine) requires specific incineration protocols to prevent the formation of toxic byproducts (NOx, HCl, Dioxins).[1]

  • Segregation: Label waste container as "High Hazard: Halogenated Nitro-Organic." [1]

  • pH Adjustment: Ensure waste stream is neutral. Basic conditions can induce degradation of the imidazole ring, potentially releasing toxic fragments.[1]

  • Disposal Method: High-temperature incineration (>1000°C) with flue gas scrubbing (to capture HCl/NOx).[1]

References
  • PubChem. 5-Chloro-1-methyl-4-nitroimidazole (Analog Reference for Hazard Data).[1] National Library of Medicine.[1][8] [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Nitroimidazole Derivatives.[1][Link]

Sources

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